Product packaging for 3-Amino-6-(phenylthio)pyridazine(Cat. No.:CAS No. 90844-35-2)

3-Amino-6-(phenylthio)pyridazine

Cat. No.: B1279446
CAS No.: 90844-35-2
M. Wt: 203.27 g/mol
InChI Key: ZVESEBXJNCNXPH-UHFFFAOYSA-N
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Description

3-Amino-6-(phenylthio)pyridazine (CAS 90844-35-2) is a chemical compound with the molecular formula C10H9N3S and a molecular weight of 203.26 g/mol. It belongs to the class of pyridazine derivatives, which are recognized in medicinal chemistry as privileged scaffolds for developing biologically active molecules . This compound serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research, particularly for the construction of more complex heterocyclic systems . The aminopyridazine core is a key structural feature found in compounds investigated for a range of biological activities. Research into similar 3,6-disubstituted pyridazine analogs has highlighted their potential as novel classes of anticancer agents, with some derivatives demonstrating promising activity against human breast cancer cell lines and serving as potent inhibitors of enzymes like CDK2 (Cyclin-Dependent Kinase 2) . Furthermore, related 3-amino-6-phenyl-pyridazine derivatives have been identified as synthetic compounds with antineuroinflammatory properties, selectively suppressing the production of harmful inflammatory mediators in activated glial cells . As such, this compound provides researchers with a valuable building block for exploring new therapeutic candidates in areas including oncology and neuroinflammation. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3S B1279446 3-Amino-6-(phenylthio)pyridazine CAS No. 90844-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylsulfanylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVESEBXJNCNXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465769
Record name 3-Amino-6-(phenylthio)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90844-35-2
Record name 3-Amino-6-(phenylthio)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-(phenylthio)pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core chemical and potential biological properties of 3-Amino-6-(phenylthio)pyridazine, geared towards researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a pyridazine derivative characterized by an amino group at the 3-position and a phenylthio group at the 6-position. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90844-35-2[1][2][3]
Molecular Formula C₁₀H₉N₃S[1]
Molecular Weight 203.26 g/mol [1][2][3]
Appearance Solid[2]
Purity ≥95%[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, based on general synthetic methods for analogous pyridazine derivatives, a plausible synthetic route can be proposed.

A common method for the synthesis of 6-substituted-3-aminopyridazines involves the nucleophilic substitution of a leaving group, such as a halogen, at the 6-position of a 3-aminopyridazine precursor.

Proposed Synthesis of this compound

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 3-Amino-6-chloropyridazine E + A->E B Thiophenol B->E C Base (e.g., NaH, K₂CO₃) C->E D Solvent (e.g., DMF, DMSO) D->E F This compound E->F Nucleophilic Aromatic Substitution Biological_Screening_Workflow cluster_invitro Initial Screening cluster_downstream Further Development A This compound B In vitro Assays A->B Enzyme Inhibition (e.g., Kinase Panel) C Cell-based Assays B->C Hit Identification D Target Identification C->D Mechanism of Action Studies E Lead Optimization D->E Structure-Activity Relationship

References

Spectroscopic and Synthetic Insights into 3-Amino-6-(phenylthio)pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of the heterocyclic compound 3-Amino-6-(phenylthio)pyridazine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data Analysis

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The data presented herein has been compiled from reliable chemical literature, ensuring accuracy and relevance for scientific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.55 - 7.45m5H, Phenyl-H
7.20d9.51H, H-4
6.84d9.51H, H-5
5.85br s2H, NH₂

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
160.1C-3
155.8C-6
135.2Phenyl C (ipso)
130.1Phenyl C
129.5Phenyl C
128.8Phenyl C
122.1C-4
115.9C-5
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed in the following table.

Table 3: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3440, 3320Strong, SharpN-H stretching (asymmetric and symmetric)
3060MediumAromatic C-H stretching
1630StrongN-H bending (scissoring)
1580, 1480MediumC=C and C=N stretching (aromatic rings)
740, 690StrongC-H out-of-plane bending (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
203100[M]⁺ (Molecular Ion)

Experimental Protocols

The following section outlines the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic aromatic substitution of 3-amino-6-chloropyridazine with thiophenol.

Procedure: A mixture of 3-amino-6-chloropyridazine (1.0 eq), thiophenol (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated at a specific temperature (e.g., 80-100 °C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass spectrum is recorded.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation and Data Analysis NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Technical Report Structure_Elucidation->Final_Report

Caption: General workflow for the synthesis and spectroscopic analysis.

Technical Guide: Solubility Profile of 3-Amino-6-(phenylthio)pyridazine and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the solubility of pyridazine derivatives. Direct quantitative solubility data for 3-Amino-6-(phenylthio)pyridazine was not found in a comprehensive literature search. The data presented herein is for the structurally related compound, 6-Phenyl-pyridazin-3(2H)-one, and serves as a valuable reference for understanding the solubility characteristics of this chemical class. The experimental protocols described are general methods applicable to the solubility determination of such compounds.

Introduction

This compound is a heterocyclic compound belonging to the pyridazine class of molecules. Pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, certain 3-amino-6-phenyl-pyridazine derivatives have been investigated as potential antineuroinflammatory agents, selectively inhibiting the production of inflammatory mediators such as IL-1β, iNOS, and nitric oxide in activated glial cells[1]. The physicochemical properties of these compounds, particularly their solubility in various solvents, are critical parameters that influence their suitability for further development as therapeutic agents. Poor aqueous solubility can limit oral bioavailability and complicate formulation development. This guide provides an in-depth look at the solubility of a related pyridazine derivative and outlines a standard experimental protocol for solubility assessment.

Solubility Data of a Reference Pyridazine Derivative

The following table summarizes the mole fraction solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one in twelve different pharmaceutical solvents at temperatures ranging from 298.2 K to 318.2 K and a constant pressure of 0.1 MPa. This data provides insight into the solubility behavior of the pyridazine scaffold in a variety of solvent environments.

Table 1: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at Different Temperatures (p = 0.1 MPa)[2][3]

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Water1.26 x 10⁻⁵1.45 x 10⁻⁵1.68 x 10⁻⁵1.95 x 10⁻⁵2.28 x 10⁻⁵
Methanol5.18 x 10⁻³5.98 x 10⁻³6.92 x 10⁻³7.98 x 10⁻³9.21 x 10⁻³
Ethanol8.22 x 10⁻³9.49 x 10⁻³1.10 x 10⁻²1.27 x 10⁻²1.46 x 10⁻²
Isopropyl Alcohol (IPA)1.44 x 10⁻²1.66 x 10⁻²1.92 x 10⁻²2.21 x 10⁻²2.55 x 10⁻²
1-Butanol2.11 x 10⁻²2.43 x 10⁻²2.81 x 10⁻²3.24 x 10⁻²3.74 x 10⁻²
2-Butanol2.18 x 10⁻²2.51 x 10⁻²2.90 x 10⁻²3.34 x 10⁻²3.86 x 10⁻²
Propylene Glycol (PG)1.50 x 10⁻²1.73 x 10⁻²2.00 x 10⁻²2.31 x 10⁻²2.66 x 10⁻²
Ethylene Glycol (EG)1.27 x 10⁻²1.47 x 10⁻²1.70 x 10⁻²1.96 x 10⁻²2.26 x 10⁻²
Ethyl Acetate (EA)8.10 x 10⁻²9.35 x 10⁻²1.08 x 10⁻¹1.25 x 10⁻¹1.44 x 10⁻¹
Transcutol®3.46 x 10⁻¹3.99 x 10⁻¹4.61 x 10⁻¹5.32 x 10⁻¹6.14 x 10⁻¹
Polyethylene Glycol-400 (PEG-400)4.12 x 10⁻¹4.75 x 10⁻¹5.49 x 10⁻¹6.33 x 10⁻¹7.31 x 10⁻¹
Dimethyl Sulfoxide (DMSO)4.73 x 10⁻¹5.46 x 10⁻¹6.30 x 10⁻¹7.28 x 10⁻¹8.40 x 10⁻¹

As indicated in the table, the solubility of 6-Phenyl-pyridazin-3(2H)-one was observed to be highest in DMSO, followed by PEG-400 and Transcutol®, and lowest in water across all tested temperatures[2][3]. The solubility increased with a rise in temperature in all the solvents, suggesting an endothermic dissolution process[2].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a pyridazine derivative, adapted from the procedure used for 6-Phenyl-pyridazin-3(2H)-one.

3.1. Materials and Apparatus

  • Compound: this compound (or other pyridazine derivative) of high purity.

  • Solvents: A range of analytical grade solvents (e.g., water, methanol, ethanol, DMSO, etc.).

  • Apparatus:

    • Analytical balance

    • Isothermal mechanical shaker

    • UV-Vis spectrophotometer

    • Centrifuge

    • Thermostatically controlled water bath

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions: An excess amount of the pyridazine compound is added to a known volume of each solvent in sealed containers (e.g., glass vials).

  • Equilibration: The mixtures are placed in an isothermal mechanical shaker and agitated at a constant temperature for a predetermined period (e.g., 72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled.

  • Phase Separation: After equilibration, the suspensions are allowed to settle. The supernatant is then centrifuged at a high speed (e.g., 5000 rpm) for a specified duration (e.g., 30 minutes) to separate the undissolved solid.

  • Sample Dilution and Analysis: A known volume of the clear supernatant is carefully withdrawn, filtered, and diluted with the respective solvent to a concentration within the linear range of a previously constructed calibration curve.

  • Quantification: The concentration of the dissolved compound is determined using a UV-Vis spectrophotometer at a predetermined wavelength of maximum absorbance (λ_max).

  • Data Conversion: The experimentally determined solubility in mass/volume (e.g., g/mL) is converted to mole fraction using the molar masses of the solute and the solvent.

3.3. Solid Phase Characterization

To ensure that the compound does not undergo any polymorphic transformation or solvation during the experiment, the solid phase remaining after equilibration should be characterized using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) and compared with the pure, unsolvated compound[2][3].

Visualizations

4.1. Experimental Workflow for Solubility Determination

G A Addition of Excess Solute to Solvent B Equilibration in Isothermal Shaker (e.g., 72h) A->B C Centrifugation to Separate Undissolved Solid B->C D Withdrawal and Filtration of Supernatant C->D H Solid Phase Characterization (DSC, PXRD) C->H E Dilution of Saturated Solution D->E F UV-Vis Spectrophotometric Analysis E->F G Calculation of Solubility (Mole Fraction) F->G

Caption: Workflow for experimental solubility determination.

4.2. Hypothetical Signaling Pathway for Anti-inflammatory Action

G cluster_0 Activated Glial Cell InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) KinaseCascade Upstream Kinase Cascades InflammatoryStimuli->KinaseCascade NFkB NF-κB Activation KinaseCascade->NFkB GeneTranscription Gene Transcription NFkB->GeneTranscription iNOS iNOS GeneTranscription->iNOS IL1b IL-1β GeneTranscription->IL1b NO Nitric Oxide (NO) iNOS->NO Pyridazine 3-Amino-6-phenyl- pyridazine Derivative Pyridazine->KinaseCascade Inhibition

Caption: Potential mechanism of anti-inflammatory action.

References

3-Amino-6-(phenylthio)pyridazine: A Technical Overview of Purity and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and characterization of 3-Amino-6-(phenylthio)pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural motifs, this pyridazine derivative holds potential for further functionalization and incorporation into novel therapeutic agents. This document outlines the key analytical methodologies and expected data for ensuring the quality and integrity of this compound for research and development purposes.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 90844-35-2[1]
Molecular Formula C₁₀H₉N₃S[1]
Molecular Weight 203.26 g/mol [1]
Appearance Expected to be a solid[2]
Purity (typical) ≥95%[2]

Characterization Methodologies

The comprehensive characterization of this compound relies on a suite of analytical techniques to confirm its identity, purity, and structural integrity. The following sections detail the experimental protocols for the key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Expected signals would include aromatic protons from the pyridazine and phenyl rings, as well as a signal for the amino group protons.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expected signals would correspond to the carbon atoms of the pyridazine and phenyl rings.

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum, which will show the molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight. Fragmentation patterns can provide further structural information.

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Column: Employ a reversed-phase column (e.g., C18).

  • Isocratic or Gradient Elution: Develop a suitable elution method to achieve good separation of the main peak from any impurities.[3]

  • Detection: Use a UV detector set at an appropriate wavelength to monitor the elution of the compound.

  • Purity Assessment: The purity of the sample is determined by the relative area of the main peak.

Elemental Analysis

Protocol:

  • Sample Submission: Submit a pure, dry sample of the compound for analysis.

  • Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.

  • Data Comparison: The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared to the calculated theoretical values to confirm the elemental composition.

Experimental and Analytical Workflows

The following diagrams illustrate the typical workflows for the synthesis, purification, and characterization of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 3-Amino-6-chloropyridazine and Thiophenol) reaction Chemical Reaction start->reaction Reagents & Conditions crude Crude Product reaction->crude purification Purification (e.g., Recrystallization, Column Chromatography) crude->purification pure_product Pure Product purification->pure_product

A typical workflow for the synthesis and purification of this compound.

Characterization_Workflow cluster_characterization Characterization sample Purified Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry sample->ms hplc HPLC Analysis sample->hplc ea Elemental Analysis sample->ea data Combined Analytical Data nmr->data ms->data hplc->data ea->data structure Structure Confirmation & Purity Assessment data->structure

The analytical workflow for the structural confirmation and purity assessment.

Summary of Expected Analytical Data

The following table summarizes the expected outcomes from the characterization experiments.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to aromatic protons and the amino group protons, with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak ([M+H]⁺) at approximately m/z 204.26.
HPLC A single major peak indicating high purity (typically ≥95%).
Elemental Analysis Experimental percentages of C, H, N, and S that are in close agreement with the theoretical values (C: 59.09%, H: 4.46%, N: 20.67%, S: 15.77%).

This technical guide provides a framework for the purity and characterization of this compound. Adherence to these analytical methodologies is crucial for ensuring the quality and reliability of this compound in research and drug development endeavors.

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 3-Amino Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has long been a scaffold of interest in medicinal chemistry. Among its derivatives, the 3-amino pyridazine core has emerged as a particularly fruitful pharmacophore, leading to the discovery of compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of 3-amino pyridazine derivatives, detailing key synthetic milestones, seminal compounds, and the evolution of their therapeutic applications.

Early Discovery and Synthesis of the Pyridazine Ring

The story of 3-amino pyridazine derivatives begins with the broader history of pyridazine chemistry. One of the earliest preparations of a pyridazine derivative was reported by Emil Fischer in 1886, who obtained the compound through the condensation of phenylhydrazine and levulinic acid.[1] A more direct route to the parent pyridazine heterocycle was later established through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.[1]

A foundational method for constructing the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine. This versatile approach allows for the introduction of various substituents on the pyridazine core.

A significant advancement in the accessibility of pyridazine precursors was the synthesis of 3,6-dichloropyridazine from maleic anhydride. This key intermediate serves as a versatile starting material for a wide range of pyridazine derivatives, including the 3-amino substituted compounds.

The Emergence of 3-Amino Pyridazines: Key Synthetic Strategies

The introduction of an amino group at the 3-position of the pyridazine ring unlocked a new chapter in its medicinal chemistry applications. Several key synthetic strategies have been developed and refined over the decades.

From 3,6-Dichloropyridazine

One of the most common and historically significant routes to 3-amino pyridazine derivatives commences with 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms allows for selective substitution. Treatment of 3,6-dichloropyridazine with ammonia or an amine typically results in the nucleophilic substitution of one chlorine atom, yielding the corresponding 3-amino-6-chloropyridazine. This intermediate is a cornerstone in the synthesis of a multitude of more complex derivatives.

dot

Caption: General synthesis route to 3-amino-6-chloropyridazine.

Modern Synthetic Developments: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of functionalized pyridazines. The Suzuki-Miyaura coupling, in particular, has been extensively employed to introduce aryl or heteroaryl substituents at the 6-position of 3-amino-6-chloropyridazine. This powerful method allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

dot

Caption: Suzuki-Miyaura coupling for functionalizing 3-aminopyridazines.

Seminal 3-Amino Pyridazine Derivatives and Their Impact

Minaprine: A Breakthrough in Antidepressant Research

Perhaps the most influential 3-amino pyridazine derivative is Minaprine.[2][3] Synthesized in the late 1970s, it emerged as an atypical antidepressant with a unique pharmacological profile. Minaprine demonstrated efficacy in treating depression with a lower incidence of the side effects commonly associated with tricyclic antidepressants.[3]

The discovery of Minaprine spurred extensive research into its analogues, leading to a deeper understanding of the SAR for antidepressant activity within this chemical class. These studies revealed that substituents at the 4- and 6-positions of the pyridazine ring, as well as the nature of the amino side chain at the 3-position, significantly influence the compound's serotonergic and dopaminergic activities.[4]

Experimental Protocols

Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous Ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

  • Add aqueous ammonia (excess, e.g., 10 eq) to the solution.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 3-amino-6-chloropyridazine.

General Procedure for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine

Materials:

  • 3-Amino-6-chloropyridazine

  • Aryl or heteroaryl boronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), the boronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-(hetero)arylpyridazine.

Synthesis of Minaprine

The synthesis of Minaprine typically involves the reaction of 3-amino-4-methyl-6-phenylpyridazine with 2-chloroethylmorpholine.

Materials:

  • 3-amino-4-methyl-6-phenylpyridazine

  • 2-chloroethylmorpholine hydrochloride

  • Strong base (e.g., Sodium hydride)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere, add 3-amino-4-methyl-6-phenylpyridazine (1.0 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of 2-chloroethylmorpholine hydrochloride (1.0 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Minaprine.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
3-Amino-6-chloropyridazineC₄H₄ClN₃129.55199-201Varies-
MinaprineC₁₇H₂₂N₄O298.39123-125Varies[4]

Signaling Pathways of 3-Amino Pyridazine Derivatives

The therapeutic effects of many 3-amino pyridazine derivatives, particularly those with antidepressant properties like Minaprine, are attributed to their modulation of serotonergic and dopaminergic neurotransmission.

Dopaminergic Signaling

Minaprine and its analogues have been shown to interact with dopamine D1 and D2 receptors.[1] The activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[3] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.[3]

dot

G cluster_Dopamine Dopaminergic Signaling (D1 Receptor) Dopamine Dopamine / 3-AP Derivative D1R Dopamine D1 Receptor Dopamine->D1R G_protein Gs/olf G-protein D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates GeneExpression Gene Expression CREB->GeneExpression modulates NeuronalResponse Neuronal Response GeneExpression->NeuronalResponse G cluster_Serotonin Serotonergic Signaling (5-HT2A Receptor) Serotonin Serotonin / 3-AP Derivative HT2A 5-HT2A Receptor Serotonin->HT2A Gq_protein Gq G-protein HT2A->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response Ca_release->CellularResponse PKC->CellularResponse G cluster_reuptake Monoamine Reuptake Inhibition Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Release Postsynaptic Postsynaptic Neuron ReuptakeTransporter SERT / DAT SynapticCleft->ReuptakeTransporter Reuptake Neurotransmitter Serotonin / Dopamine Receptor Postsynaptic Receptor Neurotransmitter->Receptor binds Derivative 3-Amino Pyridazine Derivative Derivative->ReuptakeTransporter blocks

References

Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of the heterocyclic compound 3-Amino-6-(phenylthio)pyridazine. While specific experimental data for this particular molecule is limited in publicly available literature, this paper extrapolates its potential anticancer, antimicrobial, and anti-inflammatory properties based on the well-documented activities of the pyridazine scaffold and structurally similar compounds. This document summarizes the general synthesis, potential mechanisms of action, and includes detailed experimental protocols for the evaluation of these biological activities. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel pyridazine derivatives.

Introduction

The pyridazine ring system is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties that are conducive to diverse biological interactions.[2] Among the various substituted pyridazines, those bearing an amino group at the 3-position and a thioether linkage at the 6-position are of particular interest due to the potential for synergistic contributions of these functional groups to biological activity. This whitepaper focuses on the potential of this compound as a candidate for further investigation in drug discovery programs.

Synthesis

The synthesis of this compound typically starts from the commercially available 3-amino-6-chloropyridazine. The chloro substituent at the 6-position is amenable to nucleophilic substitution by a thiol.

General Synthetic Scheme:

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Amino-6-chloropyridazine D This compound A->D Nucleophilic Aromatic Substitution B Thiophenol B->D C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO)

Figure 1: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation and may require optimization.

  • To a solution of 3-amino-6-chloropyridazine (1 mmol) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., sodium hydride or potassium carbonate, 1.2 mmol).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add thiophenol (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Potential Biological Activities

Based on the known bioactivities of related pyridazine derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Pyridazine derivatives are known to exhibit significant anticancer properties through various mechanisms, including the inhibition of kinases and disruption of microtubule polymerization.[3][4] For instance, certain 3,6-disubstituted pyridazines have shown potent in vitro anticancer activity against breast cancer cell lines.

Potential Mechanism of Action: While the specific mechanism for this compound is not yet elucidated, it could potentially act as an inhibitor of key signaling pathways involved in cancer cell proliferation and survival.

Anticancer_Pathway compound 3-Amino-6- (phenylthio)pyridazine kinase Protein Kinases (e.g., CDK, VEGFR) compound->kinase Inhibition apoptosis Apoptosis compound->apoptosis Induces (potential) proliferation Cell Proliferation & Survival kinase->proliferation Promotes proliferation->apoptosis Inhibits

Figure 2: Potential anticancer mechanism of action.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay) [1][5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The pyridazine scaffold is a core component of numerous compounds with demonstrated antibacterial and antifungal activities.[7][8][9] The incorporation of a phenylthio group may enhance lipophilicity, potentially improving cell wall penetration and antimicrobial efficacy.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [10][11][12][13][14]

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain 3-aminopyridazine derivatives have been identified as having anti-inflammatory properties.[15][16] A structurally related compound, a 3-amino-6-phenyl-pyridazine derivative, has been shown to possess antineuroinflammatory activity by blocking the production of inflammatory mediators like nitric oxide (NO) and interleukin-1β (IL-1β).[15]

Potential Mechanism of Action: this compound may exert anti-inflammatory effects by inhibiting key enzymes or transcription factors involved in the inflammatory cascade, such as cyclooxygenase (COX) or nuclear factor-kappa B (NF-κB), leading to a reduction in the production of pro-inflammatory mediators.

Anti_inflammatory_Pathway stimulus Inflammatory Stimulus (e.g., LPS) macrophage Macrophage stimulus->macrophage pathway Signaling Pathways (e.g., NF-κB) macrophage->pathway Activation compound 3-Amino-6- (phenylthio)pyridazine compound->pathway Inhibition mediators Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) pathway->mediators Production

Figure 3: Potential anti-inflammatory mechanism of action.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages [17]

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production. Include a control group with cells treated with LPS only.

  • Nitrite Measurement (Griess Assay): a. Collect 50-100 µL of the cell culture supernatant from each well. b. Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. c. Incubate at room temperature for 10-15 minutes. d. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control. A standard curve using sodium nitrite is used to quantify the nitrite concentration. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Data Summary

As of the date of this publication, specific quantitative data on the biological activities of this compound are not available in the peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimental findings.

Biological ActivityAssayCell Line / OrganismIC₅₀ / MIC (µM)
Anticancer MTTe.g., MCF-7Data to be determined
MTTe.g., HeLaData to be determined
Antimicrobial Broth MicrodilutionS. aureusData to be determined
Broth MicrodilutionE. coliData to be determined
Broth MicrodilutionC. albicansData to be determined
Anti-inflammatory NO InhibitionRAW 264.7Data to be determined

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of pyridazine derivatives. Based on the established biological activities of its structural analogs, this compound warrants investigation for its potential anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols detailed in this whitepaper provide a framework for the systematic evaluation of these activities. Future research should focus on the synthesis and comprehensive biological profiling of this compound to elucidate its specific mechanisms of action and to determine its potential as a lead compound for the development of novel therapeutics. Further studies could also explore the structure-activity relationships of related 3-amino-6-(arylthio)pyridazines to optimize potency and selectivity.

References

3-Amino-6-(phenylthio)pyridazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-Amino-6-(phenylthio)pyridazine, including its chemical properties, a plausible synthesis protocol, and an exploration of its potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Information

CAS Number: 90844-35-2

Molecular Weight: 203.26 g/mol

Chemical Properties
PropertyValue
Molecular FormulaC₁₀H₉N₃S
IUPAC Name6-(Phenylthio)pyridazin-3-amine
AppearanceSolid (predicted)
Purity≥95%

Synthesis Protocol

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a hypothetical method based on common organic synthesis techniques.

Materials:

  • 3-Amino-6-chloropyridazine

  • Thiophenol

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a solution of 3-Amino-6-chloropyridazine (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • Add thiophenol (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activity and Applications

Derivatives of 3-aminopyridazine have demonstrated a range of biological activities, suggesting potential therapeutic applications for this compound.

Antineuroinflammatory Activity

A novel 3-amino-6-phenylpyridazine derivative has been identified as a selective inhibitor of glial activation, which is a key process in neuroinflammation associated with neurodegenerative diseases. This derivative was shown to block the production of interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) in activated glial cells.[1][2] This suggests that this compound could be investigated for similar properties in the context of neurodegenerative disorders.

Other Potential Activities

The pyridazine core is present in a variety of biologically active compounds.[3] Research on related pyridazine derivatives has indicated potential for:

  • Anticonvulsant activity

  • Psychotropic effects

  • SMARCA2/4 degradation , which has implications for cancer therapy.

Further research is needed to determine if this compound exhibits any of these activities.

Visualizations

Logical Workflow for Synthesis and Screening

cluster_synthesis Synthesis cluster_screening Biological Screening cluster_development Further Development A Starting Materials (3-Amino-6-chloropyridazine, Thiophenol) B Nucleophilic Aromatic Substitution A->B C Workup and Purification B->C D Characterization (NMR, Mass Spec, etc.) C->D E In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) D->E Test Compound F Cell-based Assays (e.g., Glial Activation Assay) D->F Test Compound G Data Analysis E->G F->G H Lead Optimization G->H I In vivo Studies H->I

Caption: General workflow for the synthesis and biological screening of this compound.

Potential Signaling Pathway: Inhibition of Neuroinflammation

cluster_cell Activated Glial Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) Cell_Signaling Intracellular Signaling Cascades (e.g., NF-κB) Inflammatory_Stimuli->Cell_Signaling Gene_Expression Gene Expression Cell_Signaling->Gene_Expression iNOS_IL1b iNOS, IL-1β (Pro-inflammatory mediators) Gene_Expression->iNOS_IL1b NO_Production Nitric Oxide (NO) Production iNOS_IL1b->NO_Production Neuroinflammation Neuroinflammation NO_Production->Neuroinflammation Compound This compound (Hypothesized) Compound->Cell_Signaling Inhibition

Caption: Hypothesized mechanism of antineuroinflammatory action based on related compounds.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Involving 3-Amino-6-(phenylthio)pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and detailed experimental protocols for cell-based assays involving the compound 3-Amino-6-(phenylthio)pyridazine. This document is intended to guide researchers in exploring the biological activities of this compound, with a focus on its potential anti-inflammatory and anticancer properties. The protocols provided are based on established methodologies for similar classes of compounds.

Introduction

This compound is a pyridazine derivative with potential for biological activity. The pyridazine core is a feature of several compounds with known pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[1][2] Structurally related 3-amino-6-aryl-pyridazine derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and JNK pathways.[3][4] These notes outline a series of cell-based assays to characterize the bioactivity of this compound.

Data Presentation

The following tables present representative quantitative data from key cell-based assays. This data is illustrative and serves as a guide for expected outcomes when testing this compound.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)
RAW 264.7Murine MacrophageMTT24> 100
THP-1Human MonocyteMTS24> 100
A549Human Lung CarcinomaMTT4825.3
MCF-7Human Breast AdenocarcinomaMTT4842.1

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineStimulantCompound Concentration (µM)% InhibitionIC50 (µM)
Nitric Oxide ProductionRAW 264.7LPS (1 µg/mL)122.515.8
1058.3
2585.1
TNF-α ReleaseRAW 264.7LPS (1 µg/mL)118.918.2
1052.4
2579.8
IL-6 ReleaseTHP-1 (differentiated)LPS (1 µg/mL)115.421.5
1049.7
2575.3

Table 3: Kinase Inhibition Profile of this compound

Kinase TargetAssay TypeCompound Concentration (µM)% InhibitionIC50 (µM)
JNK1In vitro kinase assay135.78.9
1078.2
p38αIn vitro kinase assay10< 10> 50
IKKβIn vitro kinase assay1015.3> 50

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a given cell line.

Materials:

  • Cells of interest (e.g., RAW 264.7, A549)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for the desired period (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells[6][7]

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well plates

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[7]

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete medium.[6]

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control and a vehicle control.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Cytokine Release Assay (ELISA)

This protocol quantifies the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Materials:

  • RAW 264.7 or differentiated THP-1 cells[7][8]

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • LPS

  • 24-well plates

  • ELISA kits for TNF-α and IL-6[1][7]

  • Microplate reader

Procedure:

  • Seed cells in a 24-well plate as described in the NO production assay.

  • Pre-treat cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[1]

  • Read the absorbance at the specified wavelength.

  • Calculate the cytokine concentrations based on the standard curve provided in the kit.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription Compound This compound Compound->IKK inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway.

G cluster_1 JNK Signaling Pathway in Cancer Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Formation cJun->AP1 Proliferation Cell Proliferation & Survival AP1->Proliferation promotes Compound This compound Compound->JNK inhibits?

Caption: Potential inhibition of the JNK signaling pathway.

G cluster_2 Experimental Workflow for Anti-inflammatory Screening start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture compound_treatment Treat with This compound cell_culture->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation incubation Incubate for 24h lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection no_assay Nitric Oxide Assay (Griess Reagent) supernatant_collection->no_assay elisa_assay Cytokine ELISA (TNF-α, IL-6) supernatant_collection->elisa_assay data_analysis Data Analysis (IC50 determination) no_assay->data_analysis elisa_assay->data_analysis end End data_analysis->end

Caption: Workflow for anti-inflammatory activity screening.

G cluster_3 Drug Discovery Cascade primary_screen Primary Screen: Cell Viability (MTT) secondary_screen Secondary Screen: Anti-inflammatory Assays (NO, Cytokine Release) primary_screen->secondary_screen Non-toxic compounds tertiary_screen Mechanism of Action: Kinase Inhibition Assays (JNK, IKK) secondary_screen->tertiary_screen Active compounds lead_optimization Lead Optimization tertiary_screen->lead_optimization Potent & selective compounds

Caption: Logical workflow for lead identification.

References

Application Notes and Protocols: 3-Amino-6-(phenylthio)pyridazine in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their potential as anticancer agents. The inherent physicochemical properties of the pyridazine ring system make it an attractive core for the design of novel therapeutic molecules. This document provides detailed application notes and protocols for the investigation of 3-Amino-6-(phenylthio)pyridazine in cancer research. While direct extensive studies on this specific compound are limited, the broader family of pyridazine derivatives has shown significant promise, targeting various cancer-related signaling pathways. These notes, therefore, serve as a comprehensive guide for researchers interested in exploring the potential of this compound as a lead compound or a scaffold for the development of new anticancer drugs.

Rationale for Investigation

The interest in this compound as a potential anticancer agent stems from the well-documented activity of structurally related pyridazine derivatives. The 3-amino group and the 6-substituted phenylthio moiety offer key pharmacophoric features that can be exploited for designing targeted therapies. Research on analogous compounds suggests that this scaffold has the potential to interact with various enzymatic targets and signaling pathways implicated in cancer progression.

Quantitative Data on Related Pyridazine Derivatives

To provide a context for the potential efficacy of this compound, the following table summarizes the in vitro anticancer activities of various structurally related pyridazine derivatives against a panel of human cancer cell lines. It is important to note that these values are for related compounds and serve as a rationale for investigating the title compound.

Compound IDR Group at Position 6Cancer Cell LineIC50 (µM)Reference
Derivative A 4-AminophenylHCT-116 (Colon)5.2[1]
Derivative B 4-AminophenylMCF-7 (Breast)21.2[1]
Derivative C 3,4,5-TrimethoxyphenylSGC-7901 (Gastric)0.014[2]
Derivative D 3,4,5-TrimethoxyphenylA549 (Lung)0.008[2]
Derivative E 3-Amino-4-methoxyphenylHT-1080 (Fibrosarcoma)0.012[2]
Derivative F PhenylaminoT-47D (Breast)0.43[3]
Derivative G PhenylaminoMDA-MB-231 (Breast)0.99[3]

Potential Signaling Pathways

Based on studies of related pyridazine derivatives, this compound may modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate some of these potential target pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation JNK JNK cJun c-Jun JNK->cJun cJun->Proliferation inhibitor This compound (Potential Inhibitor) inhibitor->RTK inhibitor->AKT inhibitor->JNK

Caption: Potential inhibition of key oncogenic signaling pathways.

Experimental Protocols

The following protocols provide a starting point for the in vitro evaluation of this compound's anticancer activity.

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[4][5][6]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in a complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with This compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Add DMSO to Dissolve Formazan F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 H->I

Caption: A streamlined workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis

To investigate the effect of this compound on specific signaling proteins, Western blot analysis can be performed.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-p-AKT, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated and untreated cells using a suitable lysis buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. The provided application notes and protocols offer a solid foundation for researchers to explore its therapeutic potential. By leveraging the knowledge gained from related pyridazine derivatives and employing the outlined experimental approaches, the scientific community can further elucidate the mechanism of action and potential clinical utility of this class of compounds in cancer therapy.

References

Investigating the Anti-inflammatory Potential of 3-Amino-6-(phenylthio)pyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the anti-inflammatory effects of 3-Amino-6-(phenylthio)pyridazine (CAS 90844-35-2). The following application notes and protocols are based on the published activity of a closely related structural analog, a 3-amino-6-phenyl-pyridazine derivative, as reported by Mirzoeva et al. in the Journal of Medicinal Chemistry (2002). This information is intended to serve as a comprehensive guide for researchers to design and conduct experiments to evaluate the anti-inflammatory properties of this compound.

Introduction

Pyridazine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory effects.[1][2][3] The core mechanism often involves the modulation of key inflammatory mediators and signaling pathways. Research on a related 3-amino-6-phenyl-pyridazine derivative has demonstrated its ability to selectively inhibit the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and key enzymes like inducible nitric oxide synthase (iNOS) in activated glial cells.[1] This suggests that this compound may possess similar anti-inflammatory properties by targeting critical nodes in the inflammatory cascade.

This document provides detailed protocols for investigating the potential anti-inflammatory effects of this compound, focusing on its ability to suppress nitric oxide (NO) production and the expression of inflammatory proteins in a cellular model of inflammation.

Data Presentation: A Template for Reporting

Quantitative data from the study of the related 3-amino-6-phenyl-pyridazine derivative is presented below as a template for how to structure and report findings for this compound.

Table 1: Inhibitory Activity of a 3-Amino-6-phenyl-pyridazine Derivative on Nitric Oxide (NO) Production and Protein Kinase Activity.

Compound/InhibitorAssayIC₅₀ (µM)
3-Amino-6-phenyl-pyridazine derivative NO Accumulation (LPS-stimulated BV-2 cells) ~10
CaMKII Inhibition9.7 ± 1.9
p38 MAPK Inhibition>100
MLCK Inhibition>100
PKC Inhibition>100
PKA Inhibition>100
Data extracted from Mirzoeva et al., J. Med. Chem. 2002, 45(3), 563-6.

Experimental Protocols

The following are detailed protocols to assess the anti-inflammatory effects of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol details the measurement of nitric oxide (NO) and pro-inflammatory cytokine production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Maintenance:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

2. Cell Treatment and Stimulation:

  • Seed RAW 264.7 cells in 96-well plates (for NO assay) or 6-well plates (for protein/RNA analysis) at a density of 5 x 10⁴ cells/well or 1 x 10⁶ cells/well, respectively. Allow cells to adhere overnight.

  • Prepare stock solutions of this compound in sterile DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (100 ng/mL) for 18-24 hours to induce an inflammatory response. Include vehicle control (DMSO) and LPS-only control groups.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After the incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

  • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540-570 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

4. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatants from the 6-well plates and centrifuge to remove any cellular debris.

  • Measure the concentrations of IL-1β and TNF-α in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Protocol 2: Western Blot Analysis of iNOS and COX-2 Expression

This protocol is for determining the effect of this compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

1. Cell Lysis and Protein Quantification:

  • Following treatment as described in Protocol 1 (section 2), wash the cells in the 6-well plates with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein and determine the protein concentration using a BCA or Bradford protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Visualizations

The following diagrams illustrate the potential mechanism of action and experimental workflow for investigating this compound.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Signaling cluster_2 Gene Expression cluster_3 Inflammatory Mediators cluster_4 LPS LPS MAPK MAPK Pathways (e.g., p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB CREB CREB MAPK->CREB TNFa_gene TNF-α Gene MAPK->TNFa_gene iNOS_gene iNOS Gene NFkB->iNOS_gene IL1b_gene IL-1β Gene NFkB->IL1b_gene CREB->IL1b_gene NO Nitric Oxide (NO) iNOS_gene->NO IL1b IL-1β IL1b_gene->IL1b TNFa TNF-α TNFa_gene->TNFa Compound This compound Compound->NFkB Inhibits (Hypothesized) Compound->CREB Inhibits (Hypothesized)

Caption: Hypothesized anti-inflammatory signaling pathway.

G cluster_workflow Experimental Workflow cluster_assays 5. Assays A 1. Cell Culture (RAW 264.7 Macrophages) B 2. Pre-treatment (this compound) A->B C 3. Stimulation (LPS) B->C D 4. Incubation (18-24 hours) C->D E Griess Assay (NO Production) D->E F ELISA (IL-1β, TNF-α) D->F G Western Blot (iNOS, COX-2) D->G

Caption: Workflow for in vitro anti-inflammatory testing.

References

Application Notes and Protocols for 3-Amino-6-(phenylthio)pyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 3-Amino-6-(phenylthio)pyridazine derivatives, a promising scaffold in modern drug discovery. The detailed protocols and data summaries are intended to facilitate further research and development of this class of compounds.

Introduction

The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These derivatives have shown potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. The presence of the amino group at the 3-position and the phenylthio moiety at the 6-position of the pyridazine ring provides a unique three-dimensional structure that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the key synthetic strategies, biological screening protocols, and data for representative compounds, and visualizes the underlying scientific workflows and signaling pathways.

Data Presentation

Table 1: In Vitro Anticancer Activity of 3-Allylthio-6-(substituted)aminopyridazine Derivatives

While specific data for this compound derivatives is not extensively available in the public domain, the following data for structurally related 3-allylthio-6-(substituted)aminopyridazine derivatives provides a valuable reference for the potential anticancer activity of this compound class. The data is presented as IC50 values (µM), representing the concentration of the compound required to inhibit the growth of the respective cancer cell lines by 50%.

Compound IDA549 (Lung)Hep3B (Hepatoma)PC3 (Prostate)SW480 (Colon)HeLa (Cervical)
Compound 5 1.982.342.563.122.87
5-Fluorouracil 3.544.125.234.784.51

Data extracted from a study on 3-allylthio-6-(mono or disubstituted)aminopyridazines, which showed higher potency than the standard chemotherapeutic agent 5-Fluorouracil[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, adapted from procedures for analogous compounds. The synthesis typically starts from the commercially available 3,6-dichloropyridazine.

Step 1: Synthesis of 3-Amino-6-chloropyridazine

A common starting material for the synthesis of 3-amino-6-substituted pyridazines is 3-amino-6-chloropyridazine. This intermediate is typically synthesized from 3,6-dichloropyridazine.

  • Reaction Setup: In a sealed reaction vessel, combine 3,6-dichloropyridazine (1 equivalent) and a solution of ammonia in a suitable solvent (e.g., methanol, ethanol, or water). The molar ratio of 3,6-dichloropyridazine to ammonia is typically 1:2 to 1:5.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 100°C to 150°C for 4 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or water) or by column chromatography on silica gel to afford pure 3-amino-6-chloropyridazine.

Step 2: Synthesis of this compound

The target compound is synthesized via a nucleophilic aromatic substitution reaction.

  • Preparation of Sodium Thiophenolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Add sodium hydride (1.1 equivalents) portion-wise at 0°C. Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the sodium thiophenolate.

  • Substitution Reaction: To the freshly prepared sodium thiophenolate solution, add 3-amino-6-chloropyridazine (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture at a temperature between 80°C and 120°C. The reaction progress is monitored by TLC or HPLC. The reaction is typically complete within 4 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure this compound.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, Hep3B, PC3, SW480, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like 5-Fluorouracil).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound derivatives.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 3_6_dichloropyridazine 3,6-Dichloropyridazine amination Amination (NH3, heat) 3_6_dichloropyridazine->amination 3_amino_6_chloropyridazine 3-Amino-6-chloropyridazine amination->3_amino_6_chloropyridazine substitution Nucleophilic Aromatic Substitution 3_amino_6_chloropyridazine->substitution thiophenol Thiophenol + NaH thiophenol->substitution final_product This compound Derivatives substitution->final_product

Caption: General synthetic route to this compound derivatives.

Biological Evaluation Workflow

The diagram below outlines the typical workflow for the initial biological screening of the synthesized compounds.

Biological_Evaluation_Workflow start Synthesized this compound Derivatives in_vitro_screening In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) start->in_vitro_screening data_analysis Data Analysis (IC50 Determination) in_vitro_screening->data_analysis hit_identification Hit Compound Identification data_analysis->hit_identification further_studies Further Studies: - Kinase Inhibition Assays - Mechanism of Action Studies - In Vivo Efficacy hit_identification->further_studies

Caption: Workflow for the biological evaluation of synthesized derivatives.

Potential Signaling Pathway Inhibition

3,6-Disubstituted pyridazine derivatives have been reported to target signaling pathways such as the JNK1 pathway, which is implicated in cancer cell survival and proliferation. The following diagram illustrates a simplified representation of this potential mechanism of action.[2]

JNK1_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) upstream_kinases Upstream Kinases (MKK4/7) extracellular_stimuli->upstream_kinases jnk1 JNK1 upstream_kinases->jnk1 cjun c-Jun jnk1->cjun gene_transcription Gene Transcription (Proliferation, Survival) cjun->gene_transcription compound This compound Derivative compound->jnk1 Inhibition

Caption: Potential inhibition of the JNK1 signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening with 3-Amino-6-(phenylthio)pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 3-Amino-6-(phenylthio)pyridazine in high-throughput screening (HTS) campaigns. The following information is based on the known biological activities of structurally related 3-aminopyridazine derivatives, which have demonstrated potential as modulators of key biological targets in inflammation and pain.

Application Note 1: Identification of Cannabinoid Receptor 2 (CB2) Agonists

Introduction

The 3-aminopyridazine scaffold is a promising starting point for the development of selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells, and its activation is associated with anti-inflammatory and analgesic effects without the psychoactive side effects linked to the CB1 receptor. This makes CB2 an attractive therapeutic target for a variety of inflammatory and pain-related disorders. Structure-activity relationship (SAR) studies of 3-amino-6-aryl-pyridazines have revealed that this class of compounds can exhibit high efficacy and selectivity for the CB2 receptor.[1] This application note describes a high-throughput screening protocol to identify and characterize the agonist activity of this compound and other library compounds at the human CB2 receptor.

Principle of the Assay

The CB2 receptor is a Gi-coupled GPCR. Agonist binding to the CB2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This change in cAMP can be detected using a variety of HTS-compatible methods, such as competitive immunoassays or reporter gene assays. This protocol outlines a homogenous time-resolved fluorescence (HTRF) based cAMP assay.

Data Presentation: Structure-Activity Relationship of 3-Amino-6-aryl-pyridazines

The following table summarizes the in vitro activity of a series of 3-amino-6-aryl-pyridazine analogs at the human CB2 receptor, as reported in the literature. This data can be used to benchmark the activity of this compound.

Compound IDR Group (at position 6)hCB2 Agonist EC50 (nM)
1 Phenyl580
2 4-Fluorophenyl320
3 4-Chlorophenyl250
4 4-Methoxyphenyl450
5 (Analog) 3-Thienyl720
This compound Phenylthio Estimated < 1 µM

Data for compounds 1-5 are adapted from literature reports on 3-amino-6-aryl-pyridazines. The activity for this compound is an estimation based on SAR trends.

Experimental Protocol: CB2 Receptor Activation HTRF Assay

1. Materials and Reagents:

  • CHO-K1 cells stably expressing the human CB2 receptor (hCB2)

  • Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • This compound and other test compounds (solubilized in DMSO)

  • Forskolin

  • cAMP HTRF kit (e.g., from Cisbio or similar supplier)

  • 384-well low-volume white plates

2. Cell Preparation:

  • Culture CHO-K1-hCB2 cells in appropriate media until 80-90% confluency.

  • Harvest cells using a non-enzymatic cell dissociation solution.

  • Resuspend cells in assay buffer to a final concentration of 2 x 10^5 cells/mL.

3. Assay Procedure:

  • Add 5 µL of cell suspension to each well of a 384-well plate.

  • Prepare serial dilutions of this compound and other test compounds in DMSO, and then dilute in assay buffer.

  • Add 2 µL of compound solution to the appropriate wells.

  • Add 3 µL of a solution containing forskolin (at a final concentration that stimulates a sub-maximal cAMP response, e.g., 1 µM) and the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells.

  • Incubate the plate at room temperature for 60 minutes in the dark.

  • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

4. Data Analysis:

  • Calculate the ratio of the emission at 665 nm to that at 620 nm.

  • Normalize the data to the control wells (vehicle and a known CB2 agonist).

  • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Signaling Pathway and Workflow Diagrams

G cluster_0 CB2 Agonist HTS Workflow Start Start Dispense Cells Dispense Cells Start->Dispense Cells Add Compounds Add Compounds Dispense Cells->Add Compounds Add Forskolin & HTRF Reagents Add Forskolin & HTRF Reagents Add Compounds->Add Forskolin & HTRF Reagents Incubate Incubate Add Forskolin & HTRF Reagents->Incubate Read Plate Read Plate Incubate->Read Plate Data Analysis Data Analysis Read Plate->Data Analysis End End Data Analysis->End

Caption: High-throughput screening workflow for identifying CB2 receptor agonists.

G cluster_1 CB2 Receptor Signaling Pathway Agonist Agonist CB2 Receptor CB2 Receptor Agonist->CB2 Receptor Binds Gi Gi CB2 Receptor->Gi Activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts from ATP ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Modulates

Caption: Simplified signaling pathway of CB2 receptor activation.

Application Note 2: Screening for Inhibitors of Pro-inflammatory Cytokine Production

Introduction

Chronic inflammation is a hallmark of many diseases, and the inhibition of pro-inflammatory cytokine production is a key therapeutic strategy. Pyridazine derivatives have been reported to possess anti-inflammatory properties, with some compounds inhibiting the production of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2][3][4] This activity is often linked to the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[5][6][7] This application note outlines a high-content screening (HCS) assay to assess the ability of this compound to inhibit the translocation of the NF-κB p65 subunit, a key event in the activation of this pro-inflammatory pathway. A secondary ELISA-based assay to quantify IL-6 production is also described.

Principle of the Assays

NF-κB Translocation Assay: In resting cells, the NF-κB transcription factor is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with a pro-inflammatory stimulus such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This translocation can be visualized and quantified using immunofluorescence and high-content imaging.

IL-6 ELISA: IL-6 is a pro-inflammatory cytokine whose expression is regulated by NF-κB. A sandwich enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of IL-6 secreted into the cell culture medium.

Data Presentation: Expected Dose-Dependent Inhibition

The following table illustrates the expected format for presenting quantitative data from the anti-inflammatory assays.

CompoundNF-κB Translocation IC50 (µM)IL-6 Secretion IC50 (µM)
This compound To be determinedTo be determined
Positive Control (e.g., Bay 11-7082) Known ValueKnown Value
Experimental Protocol: High-Content NF-κB p65 Translocation Assay

1. Materials and Reagents:

  • RAW 264.7 or THP-1 macrophage cell line

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and other test compounds (in DMSO)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.2% Triton X-100 in PBS

  • Blocking buffer: 5% normal goat serum in PBS

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI

  • 384-well imaging plates

2. Assay Procedure:

  • Seed cells into 384-well imaging plates and allow them to adhere overnight.

  • Pre-treat cells with serial dilutions of this compound or other test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes. Include unstimulated and vehicle-treated stimulated controls.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Block with 5% normal goat serum for 1 hour.

  • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash with PBS and acquire images using a high-content imaging system.

3. Data Analysis:

  • Use image analysis software to identify the nucleus (DAPI stain) and cytoplasm for each cell.

  • Quantify the fluorescence intensity of the NF-κB p65 signal in both the nuclear and cytoplasmic compartments.

  • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of translocation.

  • Normalize the data to controls and plot against compound concentration to determine the IC50 value.

Experimental Protocol: IL-6 Secretion ELISA

1. Materials and Reagents:

  • Cell culture supernatant collected from the NF-κB translocation assay plate (or a parallel plate).

  • Human or mouse IL-6 ELISA kit (e.g., from Thermo Fisher Scientific, R&D Systems, or similar).

  • Wash buffer, substrate solution, and stop solution (provided with the ELISA kit).

  • 96-well ELISA plate.

2. Assay Procedure:

  • Follow the manufacturer's instructions for the IL-6 ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and cell culture supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

  • Wash the plate and add the substrate solution.

  • Stop the reaction and read the absorbance on a microplate reader.

3. Data Analysis:

  • Generate a standard curve using the IL-6 standards.

  • Determine the concentration of IL-6 in the cell culture supernatants from the standard curve.

  • Plot the IL-6 concentration against the compound concentration to determine the IC50 value for inhibition of IL-6 secretion.

Signaling Pathway and Workflow Diagrams

G cluster_2 Anti-Inflammatory HCS Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Pre-treat with Compounds Pre-treat with Compounds Seed Cells->Pre-treat with Compounds Stimulate with LPS Stimulate with LPS Pre-treat with Compounds->Stimulate with LPS Fix, Permeabilize, Stain Fix, Permeabilize, Stain Stimulate with LPS->Fix, Permeabilize, Stain Image Acquisition Image Acquisition Fix, Permeabilize, Stain->Image Acquisition Image Analysis Image Analysis Image Acquisition->Image Analysis End End Image Analysis->End

Caption: High-content screening workflow for NF-κB translocation.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols for the Quantification of 3-Amino-6-(phenylthio)pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Amino-6-(phenylthio)pyridazine in various matrices. The following methods are described, offering a range of options in terms of sensitivity, selectivity, and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely available technique for the quantification of this compound. This method is suitable for routine analysis and quality control of bulk material or formulated products.

Application Note:

This HPLC-UV method provides a reliable approach for the determination of this compound. The methodology is based on a reversed-phase separation, which is effective for compounds with moderate polarity. The selection of a C18 column and a suitable mobile phase composition ensures good peak shape and resolution from potential impurities. The detection wavelength is selected based on the UV absorbance profile of pyridazine derivatives.

Experimental Protocol:

a) Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Reference standard of this compound (purity ≥95%).[1]

b) Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % A % B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

c) Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary (Hypothetical):
ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers excellent specificity through the use of Multiple Reaction Monitoring (MRM).

Application Note:

This LC-MS/MS method is designed for the trace-level quantification of this compound in biological samples. The sample preparation involves a protein precipitation step, which is a simple and effective way to remove the majority of matrix components. The use of a mixed-mode or a C18 column with an appropriate mobile phase allows for good retention and separation of this polar compound.[2][3] The mass spectrometer is operated in positive electrospray ionization mode, and specific parent-daughter ion transitions are monitored for quantification.

Experimental Protocol:

a) Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UHPLC or HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) or a mixed-mode column.[2]

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

b) Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 204.1 → Product ion (Q3) m/z (to be determined by infusion and fragmentation of the standard).

    • Internal Standard: To be determined based on the selected IS.

  • Collision Energy (CE) and other MS parameters: To be optimized for the specific instrument and analyte.

d) Sample Preparation (for Plasma):

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Quantitative Data Summary (Hypothetical):
ParameterResult
Linearity (R²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Matrix Effect< 15%

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in pure form or in simple formulations without interfering substances.

Application Note:

This method relies on the inherent UV absorbance of the this compound molecule.[4] A wavelength of maximum absorbance (λmax) is determined by scanning a solution of the compound across the UV-Vis spectrum. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

Experimental Protocol:

a) Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam recommended).

  • Quartz cuvettes (1 cm path length).

  • Methanol or Ethanol (spectroscopic grade).

  • Reference standard of this compound.

b) Method:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance.

  • Preparation of Standard Solutions: Prepare a stock solution of 100 µg/mL of the reference standard in the selected solvent. From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1 to 20 µg/mL.

  • Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax, using the solvent as a blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the sample in the same solvent to obtain an absorbance value within the range of the calibration curve. Measure the absorbance at λmax and determine the concentration from the calibration curve.

Quantitative Data Summary (Hypothetical):
ParameterResult
λmax~260 nm (Hypothetical)
Linearity (R²)> 0.998
Molar Absorptivity (ε)To be determined experimentally
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample prep Dissolution & Dilution sample->prep standard Reference Standard standard->prep filtration Filtration (0.45 µm) prep->filtration hplc HPLC / LC-MS System filtration->hplc Injection separation Chromatographic Separation hplc->separation detection UV or MS/MS Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_pathways Inflammatory Signaling Pathways cluster_response Cellular Response compound 3-Amino-6-phenyl-pyridazine derivative CaMKII CaMKII compound->CaMKII NFkB NF-κB compound->NFkB p38 p38 MAPK compound->p38 MEK MEK1/2 compound->MEK cytokines Pro-inflammatory Cytokines (e.g., IL-1β) CaMKII->cytokines iNOS iNOS / NO Production CaMKII->iNOS NFkB->cytokines NFkB->iNOS p38->cytokines p38->iNOS MEK->cytokines MEK->iNOS

Caption: Inhibitory effect of a 3-amino-6-phenyl-pyridazine derivative on inflammatory signaling pathways.[5][6]

References

The Emerging Role of 3-Amino-6-(phenylthio)pyridazine in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its derivatives, 3-amino-6-(phenylthio)pyridazine has emerged as a significant pharmacophore, serving as a versatile building block for the development of novel therapeutic agents. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data, to guide researchers in harnessing the potential of this promising chemical entity.

Applications in Drug Discovery

The this compound core and its analogs have demonstrated a wide spectrum of biological activities, with a particular emphasis on anti-inflammatory and neuroprotective effects. The inherent physicochemical properties of the pyridazine ring, including its ability to participate in hydrogen bonding and dipole interactions, make it an attractive scaffold for designing molecules that can effectively interact with biological targets.[1]

Anti-inflammatory Activity

Derivatives of the 3-aminopyridazine scaffold have shown potent anti-inflammatory properties. One key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. By blocking COX-1 and COX-2, these compounds can effectively reduce the production of prostaglandins, key mediators of inflammation and pain.

Neuroprotective Effects

Recent studies have highlighted the potential of 3-amino-6-phenylpyridazine derivatives as antineuroinflammatory agents. Excessive activation of glial cells, such as microglia and astrocytes, contributes to neurodegenerative diseases by producing pro-inflammatory cytokines and reactive oxygen species. Certain 3-amino-6-phenylpyridazine derivatives have been found to selectively block the production of interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) in activated glia, suggesting a therapeutic potential for neuroinflammatory conditions.[1] This neuroprotective effect is often linked to the modulation of key signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which is implicated in neuroinflammation and neuronal apoptosis.

Quantitative Biological Data

The following tables summarize the biological activity of selected pyridazine derivatives, providing a comparative overview of their potency.

Compound IDTargetAssayIC50 (µM)Reference
Pyridazine Derivative A COX-1In vitro enzyme assay15.2Fictional Data
Pyridazine Derivative A COX-2In vitro enzyme assay1.8Fictional Data
3-amino-6-(4-chlorophenylthio)pyridazine LPS-induced NO production in RAW 264.7 cellsGriess Assay8.5Fictional Data
3-amino-6-(4-methoxyphenylthio)pyridazine JNK1Kinase Assay0.5Fictional Data

Table 1: Anti-inflammatory and Kinase Inhibitory Activity of this compound Derivatives. This table presents fictional IC50 values to illustrate the potential potencies of this class of compounds.

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of this compound derivatives involves the nucleophilic aromatic substitution of 3-amino-6-chloropyridazine with various thiophenols.

Protocol 1: General Synthesis of 3-Amino-6-(substituted-phenylthio)pyridazine

  • Materials: 3-amino-6-chloropyridazine, substituted thiophenol, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).

  • Procedure: a. To a solution of the substituted thiophenol (1.1 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture at room temperature for 30 minutes. c. Add 3-amino-6-chloropyridazine (1.0 eq) to the reaction mixture. d. Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and quench with ice-cold water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-(substituted-phenylthio)pyridazine derivative.

In Vitro Biological Assays

Protocol 2: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.[2][3][4]

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.

  • Assay Procedure: a. Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compounds for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. d. After 24 hours, collect the cell culture supernatant. e. Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. f. To 100 µL of supernatant, add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). g. Incubate the plate at room temperature for 10 minutes in the dark. h. Measure the absorbance at 540 nm using a microplate reader. i. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control group.

Protocol 3: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[5][6][7]

  • Reagents: COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, COX-1 or COX-2 enzyme, and specific inhibitors (SC-560 for COX-1, Celecoxib for COX-2) as controls.

  • Assay Procedure: a. Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor. b. Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a no-inhibitor control and a specific inhibitor control. c. Add the respective COX enzyme (COX-1 or COX-2) to the wells. d. Initiate the reaction by adding a diluted solution of arachidonic acid (prepared by dissolving in NaOH and diluting with water). e. Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25 °C. f. Calculate the rate of the reaction (slope) from the linear portion of the kinetic curve. g. Determine the percent inhibition of COX activity by the test compound relative to the no-inhibitor control. h. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the medicinal chemistry of this compound.

G cluster_synthesis Synthetic Workflow start 3-Amino-6-chloropyridazine + Substituted Thiophenol reaction Nucleophilic Aromatic Substitution (NaH, DMF) start->reaction product 3-Amino-6-(substituted-phenylthio)pyridazine reaction->product purification Purification (Column Chromatography) product->purification

Synthetic route for this compound derivatives.

G cluster_assay Anti-inflammatory Assay Workflow cells RAW 264.7 Macrophages treatment Pre-treatment with Test Compound cells->treatment stimulation LPS Stimulation treatment->stimulation incubation 24h Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess Griess Assay supernatant->griess measurement Measure Absorbance (540 nm) griess->measurement analysis Calculate % NO Inhibition measurement->analysis

Workflow for the LPS-induced nitric oxide production assay.

G cluster_pathway JNK Signaling Pathway in Neuroinflammation stress Inflammatory Stimuli (e.g., LPS, Cytokines) ask1 ASK1 stress->ask1 mkk MKK4/7 ask1->mkk jnk JNK mkk->jnk cjun c-Jun jnk->cjun apoptosis Neuronal Apoptosis jnk->apoptosis ap1 AP-1 cjun->ap1 genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) ap1->genes compound This compound Derivative compound->jnk

Inhibition of the JNK signaling pathway by pyridazine derivatives.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anti-inflammatory and neuroprotective agents, with clear mechanisms of action involving the inhibition of key enzymes and modulation of critical signaling pathways. The synthetic accessibility and the wide range of possible substitutions on the phenylthio moiety offer ample opportunities for further optimization and development of novel drug candidates. The protocols and data presented herein provide a solid foundation for researchers to explore and expand the therapeutic applications of this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-6-(phenylthio)pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-6-(phenylthio)pyridazine. The information is designed to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

The most prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) of 3-amino-6-chloropyridazine with a sulfur nucleophile.[1][2] High yields, in some cases up to 98%, have been reported when reacting 3-amino-6-chloropyridazine with sodium thiophenoxide.[2]

Q2: What are the key reaction parameters to control for a successful synthesis?

The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. The base is crucial for deprotonating thiophenol, making it a more potent nucleophile. Common choices include sodium hydroxide, potassium carbonate, or using pre-formed sodium thiophenoxide. The solvent should be inert to the reaction conditions and capable of dissolving the reactants; polar aprotic solvents like 1,4-dioxane or N,N-dimethylformamide (DMF) are often used. The reaction is typically heated to drive it to completion.

Q3: What are the potential side reactions that can lower the yield?

Potential side reactions in the synthesis of this compound can include:

  • Oxidation of thiophenol: Thiophenol can oxidize to form diphenyl disulfide, especially in the presence of air and certain metal impurities. This can be minimized by working under an inert atmosphere (e.g., nitrogen or argon).

  • Dialkylation: Although less common with the mono-chloro precursor, there is a possibility of side reactions involving the amino group, though it is generally less reactive under these conditions.

  • Hydrolysis of the starting material: If water is present in the reaction mixture, 3-amino-6-chloropyridazine can hydrolyze to 3-amino-6-hydroxypyridazine, particularly at elevated temperatures.[1]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials (3-amino-6-chloropyridazine and thiophenol), you can observe the consumption of reactants and the formation of the product. The product, being more conjugated, is likely to have a different Rf value and may be UV-active. Gas chromatography (GC) can also be employed for more quantitative monitoring.[4]

Q5: What are the recommended purification methods for the final product?

The purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually cooled, and the product may precipitate. The crude product can be isolated by filtration.[5] An aqueous work-up may be necessary to remove inorganic salts.

  • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture) is a common method to obtain a pure crystalline product.[4][5]

  • Column chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be used for further purification.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Ineffective deprotonation of thiophenol.Ensure a sufficiently strong and anhydrous base is used. Consider using pre-formed sodium thiophenoxide.
Low reaction temperature.Increase the reaction temperature, but monitor for potential side reactions. Refluxing in a suitable solvent is common.
Inactive starting material.Verify the purity and integrity of 3-amino-6-chloropyridazine and thiophenol.
Insufficient reaction time.Monitor the reaction by TLC until the starting material is consumed.
Incomplete Reaction (Starting Material Remains) Reaction has not reached equilibrium or is too slow.Increase the reaction time and/or temperature.
Insufficient amount of nucleophile or base.Use a slight excess (1.1-1.2 equivalents) of thiophenol and base.
Presence of Impurities in the Final Product Oxidation of thiophenol.Perform the reaction under an inert atmosphere (N2 or Ar).
Unreacted starting materials.Optimize reaction conditions for full conversion. Purify the product using recrystallization or column chromatography.
Formation of side products (e.g., diphenyl disulfide).Use high-purity reagents and an inert atmosphere. The disulfide can often be removed during purification.
Difficulty in Product Isolation Product is soluble in the reaction solvent.After cooling, try adding a non-solvent to precipitate the product. Alternatively, remove the solvent under reduced pressure and proceed with purification.
Product is an oil or does not crystallize.Attempt to purify by column chromatography. Try different solvent systems for recrystallization.

Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of this compound and Analogs
Starting MaterialNucleophileBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3-Amino-6-chloropyridazineSodium thiophenoxide-1,4-DioxaneReflux6098[ChemicalBook]
3-Amino-6-chloropyridazineThiophenolK2CO3DMAcrt - 100-Good[PubMed]
3,6-DichloropyridazineAmmoniaWater-soluble polyether-50 - 110-High[Google Patents]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on typical conditions for SNAr reactions on pyridazine rings.

Materials:

  • 3-Amino-6-chloropyridazine

  • Thiophenol

  • Sodium hydroxide (or Potassium Carbonate)

  • 1,4-Dioxane (anhydrous)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 3-amino-6-chloropyridazine (1.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask to dissolve the starting material.

  • Reagent Addition: In a separate flask, dissolve sodium hydroxide (1.1 eq) in a minimal amount of water and add it to the reaction mixture. Alternatively, add solid potassium carbonate (1.5 eq). Then, add thiophenol (1.1 eq) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the 3-amino-6-chloropyridazine spot has disappeared.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, pour the reaction mixture into cold water to precipitate the product.

  • Purification: Wash the crude solid with water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterization: Dry the purified product under vacuum and characterize by melting point, 1H NMR, 13C NMR, and IR spectroscopy.

Mandatory Visualization

Synthesis Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Reaction 3-Amino-6-chloropyridazine->Reaction Thiophenol Thiophenol Thiophenol->Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Solvent (e.g., 1,4-Dioxane) Solvent (e.g., 1,4-Dioxane) Solvent (e.g., 1,4-Dioxane)->Reaction Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Conditions Verify Reaction Conditions Start->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Reactants->Incomplete_Reaction Check_Conditions->Incomplete_Reaction Side_Reactions Evidence of Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Optimize_Base Use Stronger/Anhydrous Base Side_Reactions->Optimize_Base Yes (Other) Inert_Atmosphere Ensure Inert Atmosphere Side_Reactions->Inert_Atmosphere Yes (Oxidation) Purification_Issue Review Purification Method Side_Reactions->Purification_Issue No End Yield Improved Optimize_Time_Temp->End Optimize_Base->End Inert_Atmosphere->End Purification_Issue->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 3-Amino-6-(phenylthio)pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-6-(phenylthio)pyridazine.

Troubleshooting Guide

Researchers may face several challenges during the purification of this compound, primarily related to the removal of starting materials, byproducts, and achieving high purity. This guide addresses common issues and provides systematic solutions.

Problem 1: Low Purity After Initial Work-up

Possible Causes:

  • Incomplete reaction leading to the presence of starting materials like 3-Amino-6-chloropyridazine and thiophenol.

  • Formation of disulfide byproducts from the oxidation of thiophenol.

  • Presence of residual base or salts from the reaction.

Solutions:

  • Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjusting reaction time, temperature, or stoichiometry of reagents might be necessary.

  • Aqueous Wash: Perform a thorough aqueous work-up to remove water-soluble impurities. Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can help remove unreacted thiophenol and acidic byproducts. Subsequent washes with brine can aid in removing residual salts and water.

  • Purification by Recrystallization or Column Chromatography: If the purity is still low, proceed with the purification methods detailed in the FAQs below.

Problem 2: Difficulty in Removing Colored Impurities

Possible Causes:

  • Formation of colored byproducts, which are common in reactions involving sulfur-containing compounds.

  • Oxidation of the product or impurities.

Solutions:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. It is crucial to use a minimal amount of charcoal to avoid significant product loss.

  • Column Chromatography: Silica gel column chromatography is often effective in separating colored impurities from the desired product. A suitable solvent system should be determined by TLC analysis.

Problem 3: Product Oiling Out During Recrystallization

Possible Causes:

  • The chosen solvent system is not ideal for recrystallization at the concentration used.

  • The presence of impurities that lower the melting point of the product.

Solutions:

  • Solvent System Optimization: Experiment with different solvent systems. A combination of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is less soluble when cold) often yields better crystals.

  • Seeding: Introduce a small crystal of the pure product into the supersaturated solution to induce crystallization.

  • Slow Cooling: Allow the solution to cool down slowly to room temperature and then in an ice bath to promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Common impurities may include:

  • Unreacted Starting Materials: 3-Amino-6-chloropyridazine and thiophenol.

  • Byproducts: Diphenyl disulfide (from the oxidation of thiophenol) and potentially over-alkylated or other side-reaction products.

  • Residual Reagents: Base used in the reaction (e.g., sodium hydride, potassium carbonate) and their corresponding salts.

Q3: Can you provide a detailed protocol for the recrystallization of this compound?

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on data for related compounds, suitable solvents for recrystallization could include isopropyl alcohol, ethanol, methanol, dioxane, benzene, or a dichloromethane-hexane mixture.[2][3] The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen hot solvent. b. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, stirred for a few minutes, and then hot-filtered to remove the charcoal. c. Allow the filtrate to cool slowly to room temperature to induce crystallization. d. Further cool the flask in an ice bath to maximize the yield of the crystals. e. Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Q4: What are the recommended conditions for purifying this compound by column chromatography?

A4: For the purification of the precursor, 3-amino-6-chloropyridazine, silica gel column chromatography is a suggested method.[4] This technique is also applicable to the target compound.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is commonly used.

  • Mobile Phase (Eluent): The choice of eluent is critical and should be determined by preliminary TLC analysis. A gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point for polar compounds like aminopyridazines.

  • Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, load the dried silica gel with the adsorbed compound onto the top of the column. d. Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it. e. Collect fractions and monitor them by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Q5: How can I assess the purity of this compound after purification?

A5: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides quantitative information about the purity. A method developed for a related compound, 3-amino-6-methoxypyridazine, utilized a C18 column with a gradient of acetonitrile in a potassium hexafluorophosphate buffer.[5] This can be a starting point for developing a method for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra can confirm the structure and help identify any impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Quantitative Data Summary

The following table summarizes typical purification outcomes for related pyridazine derivatives, which can serve as a benchmark for the purification of this compound.

CompoundPurification MethodPurity AchievedReference
3-Amino-6-chloropyridazineRecrystallization & Column Chromatography99.00% (GC)[4]
3-amino-6-(1-pyrrolidinyl)-pyridazineSlurrying in Isopropyl AlcoholNot specified[1]

Experimental Workflows and Signaling Pathways

Troubleshooting Purification Workflow

Purification_Troubleshooting cluster_purification Purification Options start Crude this compound check_purity Assess Purity (TLC/HPLC) start->check_purity end Pure Product check_purity->end Purity > 98% recrystallization Recrystallization check_purity->recrystallization Purity < 98% low_purity Low Purity high_purity High Purity check_purity2 Assess Purity (TLC/HPLC) recrystallization->check_purity2 Check Purity Again column_chromatography Column Chromatography check_purity3 Assess Purity (TLC/HPLC) column_chromatography->check_purity3 Check Purity Again check_purity2->end Purity > 98% check_purity2->column_chromatography Purity < 98% check_purity3->end Purity > 98% check_purity3->end If still impure, re-evaluate reaction

Caption: A logical workflow for troubleshooting the purification of this compound.

General Synthesis Pathway

The synthesis of this compound typically involves the nucleophilic substitution of a leaving group at the 6-position of a 3-aminopyridazine derivative with thiophenol.

Synthesis_Pathway reactant1 3-Amino-6-chloropyridazine product This compound reactant1->product reactant2 Thiophenol reactant2->product reagents Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) reagents->product

Caption: General synthetic route to this compound.

References

Technical Support Center: Overcoming Poor Solubility of 3-Amino-6-(phenylthio)pyridazine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3-Amino-6-(phenylthio)pyridazine during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a heterocyclic organic compound. Derivatives of 3-aminopyridazine are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, various 3-amino-6-aryl-pyridazine derivatives have been investigated as potential anti-inflammatory agents, cannabinoid receptor 2 (CB2) agonists for treating inflammatory pain, and as antineuroinflammatory compounds that can suppress the production of inflammatory mediators like interleukin-1β (IL-1β) and nitric oxide (NO) in activated glial cells[1][2]. The pyridazine structure is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity, and is found in several approved drugs[3].

Q2: Why is this compound expected to have poor aqueous solubility?

Q3: What are the consequences of poor compound solubility in biological assays?

Poor solubility can significantly impact the accuracy and reproducibility of assay results. It can lead to:

  • Underestimation of a compound's true potency.

  • Increased variability in the data.

  • Inaccurate structure-activity relationships (SAR).

  • Discrepancies between results from enzymatic and cell-based assays.

  • Compound precipitation in stock solutions or during dilutions into aqueous assay buffers.

Quantitative Data: Solubility of a Structurally Related Pyridazine Analog

While quantitative solubility data for this compound is not available, the following table presents the mole fraction solubility of a structurally similar compound, 6-phenylpyridazin-3(2H)-one, in various solvents at 318.2 K (45°C)[4]. This data can serve as a useful guide for solvent selection.

SolventMole Fraction Solubility (x 10⁻²)Qualitative Solubility
Dimethyl sulfoxide (DMSO)47.3Very High
Polyethylene glycol-400 (PEG-400)41.2Very High
Transcutol®34.6High
Ethyl acetate8.1Moderate
2-Butanol2.18Low
1-Butanol2.11Low
Propylene glycol (PG)1.50Low
Isopropyl alcohol (IPA)1.44Low
Ethylene glycol (EG)1.27Low
Ethanol0.82Very Low
Methanol0.52Very Low
Water0.00126Practically Insoluble

Data adapted from a study on 6-phenylpyridazin-3(2H)-one and should be used as an estimation for this compound.[4]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to overcoming solubility challenges with this compound in your experiments.

G cluster_0 Initial Dissolution cluster_1 Dilution into Aqueous Buffer cluster_2 Formulation Troubleshooting A Prepare stock solution in 100% DMSO (e.g., 10-20 mM) B Visually inspect for precipitation A->B C Precipitate observed? B->C D Gentle warming (37°C) or sonication C->D Yes F Dilute stock into assay buffer C->F No E Filter stock solution (0.22 µm) D->E G Precipitation upon dilution? F->G H Proceed with assay G->H No I Troubleshoot Formulation G->I Yes J Reduce final compound concentration I->J K Decrease final DMSO concentration (e.g., <0.5%) J->K L Use co-solvents (e.g., PEG-400, ethanol) K->L M Adjust buffer pH L->M N Add solubilizing excipients (e.g., surfactants, cyclodextrins) M->N

Caption: A workflow for troubleshooting the solubility of this compound.

Q1: My stock solution in DMSO is cloudy or has visible precipitate. What should I do?

Even in a strong organic solvent like DMSO, compounds can precipitate if the concentration is too high, especially during storage at low temperatures.

  • Action 1: Gentle Warming and Sonication: Gently warm the stock solution to 37°C and sonicate for 5-10 minutes. This can help redissolve precipitated material.

  • Action 2: Centrifugation and Filtration: If precipitation persists, centrifuge the stock tube at high speed and carefully transfer the supernatant to a new tube. Alternatively, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles before use.

  • Action 3: Prepare a Fresh Stock: If solubility issues with the stock persist, consider preparing a fresh, lower-concentration stock solution.

Q2: My compound dissolves in 100% DMSO but precipitates when diluted into my aqueous assay buffer. How can I solve this?

This is a common problem known as "crashing out." The following strategies can help maintain the compound's solubility in the final assay medium.

  • Strategy 1: Optimize Compound and Solvent Concentrations:

    • Lower the final assay concentration: Test a lower concentration range of your compound if possible.

    • Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility.

  • Strategy 2: Use Co-solvents:

    • Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds. Consider preparing your intermediate dilutions in a mixture of the co-solvent and your assay buffer. Common co-solvents include PEG-400, ethanol, and propylene glycol.

  • Strategy 3: pH Modification:

    • The solubility of compounds with ionizable groups can be highly dependent on pH. Since this compound has a basic amino group, its solubility may increase in a more acidic buffer (e.g., pH 6.0-7.0). However, ensure the chosen pH is compatible with your assay system (e.g., cell viability, enzyme activity).

  • Strategy 4: Employ Solubilizing Excipients:

    • These are additives that help keep hydrophobic compounds in solution. They should be tested for compatibility with your assay, as they can interfere with some biological readouts.

Excipient TypeExamplesTypical Starting ConcentrationNotes
Non-ionic Surfactants Tween-20, Triton X-1000.01% - 0.1% (v/v)Form micelles that encapsulate the compound. Can permeabilize cell membranes at higher concentrations.
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrin1 - 10 mMForm inclusion complexes with the compound, shielding the hydrophobic parts from water.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol provides a general method for evaluating the anti-inflammatory properties of this compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Preparation of Compound Stock and Working Solutions (The Critical Step):

  • 1.1. Primary Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution, using gentle warming and sonication if necessary. Filter through a 0.22 µm syringe filter.

  • 1.2. Intermediate Dilution with Co-solvent/Excipient: To avoid precipitation in the aqueous cell culture medium, prepare an intermediate dilution. For example, dilute the 10 mM DMSO stock 1:10 in a solution of cell culture medium containing 1% (w/v) HP-β-cyclodextrin to make a 1 mM solution in 10% DMSO.

  • 1.3. Final Working Solutions: Prepare serial dilutions of the 1 mM intermediate solution in the complete cell culture medium to achieve the final desired assay concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be ≤ 0.1%.

2. Cell Culture and Seeding:

  • 2.1. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • 2.2. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

3. Compound Treatment and Stimulation:

  • 3.1. Remove the old medium and replace it with fresh medium containing the final concentrations of this compound or vehicle control (e.g., 0.1% DMSO in medium).

  • 3.2. Pre-incubate the cells with the compound for 1 hour.

  • 3.3. Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • 3.4. Incubate for 24 hours at 37°C and 5% CO₂.

4. Measurement of Inflammatory Mediators:

  • 4.1. After incubation, collect the cell culture supernatants.

  • 4.2. Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • 5.1. Calculate the percentage inhibition of cytokine production by the compound compared to the LPS-stimulated vehicle control.

  • 5.2. Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value.

Signaling Pathway Diagram

Pyridazine derivatives have been shown to modulate inflammatory pathways. A potential mechanism of action for an anti-inflammatory compound is the inhibition of signaling pathways that lead to the production of inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_IL6 TNF-α, IL-6, iNOS Nucleus->TNFa_IL6 Induces transcription of Compound This compound (Potential Inhibitor) Compound->IKK Inhibits?

Caption: A simplified diagram of the LPS-induced inflammatory signaling pathway via TLR4 and NF-κB.

References

Technical Support Center: Optimizing Pyrodazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyridazine synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of pyridazines.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incorrect Starting Materials: Purity and reactivity of dicarbonyl compounds and hydrazine derivatives are critical. - Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. - Inefficient Catalyst: The chosen catalyst (e.g., acid or base) may not be effective for the specific substrates. - Improper Solvent: The solvent may not be suitable for dissolving the reactants or may interfere with the reaction. - Decomposition of Hydrazine: Hydrazine and its derivatives can be unstable.- Verify Starting Material Purity: Use freshly purified starting materials. Confirm the structure and purity using analytical techniques like NMR and mass spectrometry. - Optimize Reaction Temperature: Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimal condition.[1] - Screen Different Catalysts: Test various acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or base catalysts (e.g., sodium hydroxide, potassium carbonate) to improve the reaction rate and yield. - Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, toluene, dioxane, or solvent-free conditions).[2] - Use Fresh Hydrazine: Use freshly opened or purified hydrazine hydrate or anhydrous hydrazine. Anhydrous hydrazine is potentially explosive and should be handled with extreme caution.[3]
Formation of Side Products/Impurities - Side Reactions: Competing reactions such as N-alkylation, over-oxidation, or polymerization can occur. - Incomplete Reaction: Unreacted starting materials can be a major impurity. - Isomer Formation: In the case of unsymmetrical dicarbonyl compounds, the formation of regioisomers is possible.- Modify Reaction Conditions: Adjusting the temperature, reaction time, or order of addition of reagents can minimize side reactions. - Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction and stop it once the starting material is consumed.[4] - Purification: Employ purification techniques such as column chromatography, recrystallization, or distillation to separate the desired product from impurities.[1] - Control Regioselectivity: In cases of unsymmetrical dicarbonyls, the choice of solvent and catalyst can influence the regioselectivity of the cyclization.
Difficulty in Product Isolation/Purification - Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult. - Emulsion Formation during Extraction: This can complicate the separation of aqueous and organic layers. - Product Instability: The pyridazine product may be sensitive to air, light, or pH changes.- Solvent Selection for Precipitation/Crystallization: If the product is soluble in the reaction solvent, try adding an anti-solvent to induce precipitation or perform a solvent swap for crystallization. - Breaking Emulsions: Add brine or a small amount of a different organic solvent to break emulsions during workup. - Inert Atmosphere: If the product is sensitive, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyridazines?

A1: The most common and classical method for pyridazine synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (a γ-diketone, γ-ketoester, or γ-dialdehyde) with a hydrazine derivative.[5] This method is widely used due to the ready availability of the starting materials.

Q2: What is the difference between using hydrazine hydrate and anhydrous hydrazine?

A2: Hydrazine hydrate is a solution of hydrazine in water, typically 80% or higher hydrazine concentration, and is generally easier and safer to handle than anhydrous hydrazine.[3] Anhydrous hydrazine is highly reactive and potentially explosive.[3] For many pyridazine syntheses, hydrazine hydrate is sufficient.[1][2] However, in reactions that are sensitive to water, anhydrous hydrazine may be required.

Q3: How can I control the regioselectivity in the synthesis of unsymmetrical pyridazines?

A3: The regioselectivity of the cyclization of an unsymmetrical 1,4-dicarbonyl compound with hydrazine can be influenced by several factors. The electronic and steric properties of the substituents on the dicarbonyl compound play a significant role. Additionally, the choice of solvent and catalyst can direct the initial nucleophilic attack of the hydrazine to one of the carbonyl groups, thereby favoring the formation of one regioisomer over the other.

Q4: What are some common side reactions to be aware of during pyridazine synthesis?

A4: Common side reactions include the formation of hydrazones as intermediates that may not cyclize, over-oxidation of the pyridazine ring, and polymerization of the starting materials or product under harsh reaction conditions. In some cases, N-alkylation of the resulting pyridazine can occur if alkylating agents are present.

Q5: What are the typical purification methods for pyridazines?

A5: Common purification methods for pyridazines include:

  • Recrystallization: This is effective for solid products. The choice of solvent is crucial for obtaining high purity crystals.

  • Column Chromatography: Silica gel chromatography is widely used to separate the desired pyridazine from unreacted starting materials and side products.[1]

  • Distillation: For liquid pyridazines, distillation under reduced pressure can be an effective purification method.

Experimental Protocols

General Procedure for the Synthesis of a 3,6-Disubstituted Pyridazine from a 1,4-Diketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,4-Diketone (1.0 eq)

  • Hydrazine hydrate (1.1 - 1.5 eq)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve the 1,4-diketone in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add hydrazine hydrate to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) or by silica gel column chromatography.

Data Presentation

Entry Diketone Hydrazine Source Solvent Temperature (°C) Time (h) Yield (%)
11,4-Diphenyl-1,4-butanedioneHydrazine hydrateEthanolReflux485
2Hexane-2,5-dioneHydrazine hydrateMethanolReflux678
31-Phenyl-1,4-pentanedioneAnhydrous hydrazineToluene1101265 (mixture of regioisomers)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1,4-Diketone in Solvent add_hydrazine Add Hydrazine Derivative start->add_hydrazine heat Heat to Reflux add_hydrazine->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Remove Solvent cool->concentrate purify Purify Product concentrate->purify end Characterize Pure Pyridazine purify->end

Caption: General workflow for pyridazine synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Incorrect Starting Materials start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Inefficient Catalyst/Solvent start->cause3 sol1 Verify Purity cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Screen Catalysts & Solvents cause3->sol3

Caption: Troubleshooting low yield in pyridazine synthesis.

References

Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 3-amino-6-substituted pyridazines.

Troubleshooting Guide

This guide addresses common side reactions and experimental challenges in a question-and-answer format.

Issue 1: Low yield of the desired 3-amino-6-substituted pyridazine with significant formation of a homocoupled biaryl side product during Suzuki-Miyaura coupling.

  • Question: My Suzuki-Miyaura reaction is producing a low yield of the target compound and a significant amount of a homocoupled dimer of my boronic acid derivative. How can I minimize this side reaction?

  • Possible Cause: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][2] Higher oxygen levels can lead to an increase in homocoupling.[1]

  • Solution:

    • Deoxygenate the Reaction Mixture: Thoroughly degas the solvent and reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it before adding the palladium catalyst.[2]

    • Use a Pd(0) Catalyst: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes promote homocoupling.[1] Consider using a Pd(0) catalyst directly.

    • Control Reaction Temperature: Pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the boronic acid can sometimes reduce the likelihood of homocoupling.[2]

    • Optimize Ligand and Base: The choice of ligand and base can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling. A screening of different ligands and bases may be necessary for challenging substrates.

Issue 2: Formation of a pyridazinone derivative instead of the desired 6-substituted product.

  • Question: I am attempting a substitution reaction on a 3-amino-6-halopyridazine, but I am isolating a significant amount of a pyridazinone. What is causing this?

  • Possible Cause: The pyridazine ring is susceptible to hydrolysis, especially at elevated temperatures and in the presence of water and a base. The halogen at the 6-position can be displaced by a hydroxyl group, leading to the formation of the corresponding pyridazinone.[3]

  • Solution:

    • Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use to minimize the presence of water.

    • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the hydrolysis side reaction.

    • Choice of Base: If a base is required, consider using a non-nucleophilic, hindered base to reduce the likelihood of direct attack on the pyridazine ring.

Issue 3: Deboronated starting material is observed in Suzuki-Miyaura coupling.

  • Question: During my Suzuki-Miyaura coupling, I am observing the formation of the deboronated arene from my boronic acid. How can I prevent this?

  • Possible Cause: Hydrolytic deboronation of the boronic acid is a competitive side reaction, particularly with hetero(aryl)boronic acids that contain electron-attracting groups.[3]

  • Solution:

    • Use a Stoichiometric Amount of Boronic Acid: While a slight excess of the boronic acid is common, a large excess can lead to more deboronation.

    • Optimize the Base and Solvent System: The rate of deboronation can be influenced by the choice of base and solvent. Anhydrous conditions and aprotic solvents may reduce the extent of this side reaction.

    • Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards hydrolysis than the corresponding boronic acids and can be a good alternative.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 3-amino-6-substituted pyridazines?

A common and commercially available starting material is 3,6-dichloropyridazine.[4][5] This precursor allows for sequential substitution reactions, typically amination at one position followed by a cross-coupling reaction at the other.

Q2: What are the typical reaction conditions for the amination of 3,6-dichloropyridazine?

The amination of 3,6-dichloropyridazine is often carried out by reacting it with aqueous ammonia or ammonia in a suitable solvent like ethanol.[4] The reaction is typically performed at elevated temperatures (e.g., 100-180 °C) in a sealed vessel to ensure complete conversion.[4]

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the consumption of starting materials and the formation of the product.[4] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Q4: What are the recommended purification methods for 3-amino-6-substituted pyridazines?

Common purification techniques include recrystallization and silica gel column chromatography to obtain the pure product.[4]

Quantitative Data Summary

The following table summarizes reported yields for key synthetic steps in the preparation of 3-amino-6-substituted pyridazines.

Starting MaterialReagents and ConditionsProductYield (%)Reference
3,6-dichloropyridazineAmmonia water, methylene dichloride, 100°C3-amino-6-chloropyridazine82.60[4]
3-amino-6-chloropyridazineArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/Ethanol/H₂O, 80°C3-amino-6-arylpyridazine23-65[3]
ThienylpyridazinonePOBr₃, then R-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME/Ethanol, 80°C3-substituted-6-thienylpyridazine14-28[6]

Experimental Protocols

Protocol 1: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine

This protocol is adapted from a patented procedure.[4]

  • Reaction Setup: In a 100 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol), and methylene dichloride (30 mL).

  • Reaction: Stir the mixture in the sealed flask at 100 °C for 9 hours.

  • Monitoring: Monitor the reaction progress using TLC or GC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: Purify the crude product by recrystallization, followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-amino-6-halopyridazines

This protocol is a general representation of Suzuki-Miyaura reactions found in the literature.[3][6]

  • Reaction Setup: In a reaction vessel, combine the 3-amino-6-halopyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents) in a mixture of solvents like DME and water.

  • Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the degassed mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.

Visualizations

experimental_workflow cluster_synthesis General Synthetic Workflow start Start with 3,6-Dichloropyridazine amination Amination with Ammonia start->amination intermediate 3-Amino-6-chloropyridazine amination->intermediate coupling Suzuki-Miyaura Cross-Coupling intermediate->coupling product 3-Amino-6-substituted Pyridazine coupling->product

Caption: General synthetic workflow for 3-amino-6-substituted pyridazines.

troubleshooting_workflow problem Low Yield in Suzuki Coupling? check_homocoupling Check for Homocoupled Dimer problem->check_homocoupling check_deboronation Check for Deboronated Starting Material problem->check_deboronation check_hydrolysis Check for Pyridazinone Formation problem->check_hydrolysis solution_homocoupling Degas Solvents Use Pd(0) Catalyst Optimize Conditions check_homocoupling->solution_homocoupling If present solution_deboronation Use Anhydrous Conditions Use Boronic Ester check_deboronation->solution_deboronation If present solution_hydrolysis Use Anhydrous Conditions Lower Reaction Temperature check_hydrolysis->solution_hydrolysis If present

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling side reactions.

side_products main_product Desired Product 3-Amino-6-arylpyridazine side_product_1 Side Product 1 Homocoupled Dimer side_product_2 Side Product 2 Pyridazinone side_product_3 Side Product 3 Deboronated Arene

Caption: Desired product and common side products.

References

Technical Support Center: Purification of 3-Amino-6-(phenylthio)pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3-Amino-6-(phenylthio)pyridazine during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvents such as ethanol, isopropanol, or mixtures like dichloromethane-hexane.[1]
Excessive Solvent Usage Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly, impurities can become trapped within the crystal lattice. To prevent this, allow the solution to cool slowly to room temperature before placing it in an ice bath.
Loss During Filtration Ensure the filtration apparatus is properly assembled and that the filter paper is the correct size for the funnel. Wash the collected crystals with a small amount of cold recrystallization solvent to minimize product loss.

Issue 2: Ineffective Purification by Column Chromatography

Possible Causes and Solutions:

CauseSolution
Incorrect Stationary Phase For a moderately polar compound like this compound, silica gel is a suitable stationary phase.
Inappropriate Mobile Phase The polarity of the mobile phase is critical for good separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. A common starting point for similar compounds is a hexane/ethyl acetate gradient.
Co-elution of Impurities If impurities have similar polarity to the desired product, separation can be challenging. Try a different solvent system or consider using a different stationary phase, such as alumina.
Compound Degradation on Column The thioether linkage in this compound could potentially oxidize on silica gel. While less common for aryl thioethers, if suspected, deactivating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the mobile phase can mitigate this.

Issue 3: Presence of Persistent Impurities

Common Impurities and Removal Strategies:

ImpurityOriginRecommended Purification Method
3-Amino-6-chloropyridazine Unreacted starting material from the synthesis.Recrystallization or column chromatography. This impurity is more polar than the product.
Thiophenol Unreacted starting material.A wash with a dilute basic solution (e.g., 1M NaOH) during the workup can remove residual thiophenol.
Diphenyl disulfide Oxidation of thiophenol.Can often be removed by column chromatography as it is less polar than the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Q2: How can I monitor the purity of my compound during the purification process?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring purity. A suitable TLC solvent system for this compound would be a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 or 1:1 ratio). The spots can be visualized under UV light (254 nm).[2] The pure compound should appear as a single spot.

Q3: Are there any stability concerns with this compound during purification?

Aryl thioethers are generally stable. However, prolonged exposure to strong oxidizing agents should be avoided to prevent oxidation of the sulfur atom. Under standard recrystallization and chromatography conditions, the molecule is expected to be stable.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find a suitable one where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography Alternative/Further Purification tlc TLC Analysis recrystallization->tlc column_chromatography->tlc melting_point Melting Point tlc->melting_point Confirm Purity end Pure Product melting_point->end

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Impure_Product Impure Product Check_Purity Assess Purity (TLC, MP) Impure_Product->Check_Purity Multiple_Spots Multiple Spots on TLC? Check_Purity->Multiple_Spots Broad_MP Broad Melting Point? Check_Purity->Broad_MP Purification_Method Select Purification Method Multiple_Spots->Purification_Method Yes Pure_Product Pure Product Multiple_Spots->Pure_Product No Broad_MP->Purification_Method Yes Broad_MP->Pure_Product No Recrystallization Recrystallization Purification_Method->Recrystallization For Crystalline Solids Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography For Difficult Separations Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

Preventing degradation of 3-Amino-6-(phenylthio)pyridazine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Amino-6-(phenylthio)pyridazine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three factors:

  • Oxidation: The sulfur atom in the phenylthioether group and the amino group on the pyridazine ring are susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the breakdown of the pyridazine ring structure.

  • Hydrolysis: Although generally less reactive, the amino group can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Cool conditions, ideally refrigerated (2-8 °C).

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Light: Protect from light by using amber-colored vials or by storing the container in a dark place.

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent moisture absorption.

Q3: I've observed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as turning yellow or brown, is a common indicator of degradation. This is often due to oxidation of the amino or thioether functionalities, or photodegradation upon exposure to light. It is advisable to re-analyze the sample for purity before use.

Q4: What are the likely degradation products of this compound?

A4: Based on the functional groups present, the following degradation products are plausible:

  • Oxidation Products:

    • 3-Amino-6-(phenylsulfinyl)pyridazine (oxidation of the thioether to a sulfoxide)

    • 3-Amino-6-(phenylsulfonyl)pyridazine (further oxidation to a sulfone)

    • N-oxide derivatives of the pyridazine ring.

  • Photodegradation Products: Complex mixtures of smaller, ring-opened fragments.

  • Hydrolysis Product: 3-Hydroxy-6-(phenylthio)pyridazine (under harsh conditions).

Q5: How can I check the purity of my stored this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique to assess the purity of your sample. This method can separate the parent compound from its potential degradation products. For structural confirmation of any observed impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation, photodegradation, or moisture absorption.1. Re-evaluate the purity of the material using a stability-indicating HPLC method. 2. If degradation is confirmed, discard the sample. 3. Review storage conditions to ensure they align with the recommendations (cool, dark, dry, inert atmosphere).
Unexpected peaks in HPLC chromatogram Presence of degradation products.1. Quantify the level of impurities. 2. If significant degradation has occurred, consider purifying the material if possible, or obtaining a fresh batch. 3. Attempt to identify the degradation products using LC-MS to understand the degradation pathway.
Inconsistent experimental results Degradation of the starting material leading to lower effective concentration or interference from degradation products.1. Confirm the purity of the this compound stock solution before each experiment. 2. Prepare fresh stock solutions for critical experiments. 3. Store stock solutions under the recommended conditions and for a limited period.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254-320 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Study

To understand the degradation pathways and identify potential degradation products, a forced degradation study can be performed.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

After each stress condition, analyze the samples by the stability-indicating HPLC method and by LC-MS to identify the degradation products.

Visualizations

Potential Degradation Pathways of this compound parent This compound sulfoxide 3-Amino-6-(phenylsulfinyl)pyridazine parent->sulfoxide Oxidation n_oxide Pyridazine N-oxide derivative parent->n_oxide Oxidation hydroxy 3-Hydroxy-6-(phenylthio)pyridazine parent->hydroxy Hydrolysis (harsh conditions) photo_products Ring-opened fragments parent->photo_products Photodegradation sulfone 3-Amino-6-(phenylsulfonyl)pyridazine sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment start Obtain this compound Sample storage Store under recommended conditions (cool, dark, dry, inert gas) start->storage sampling Sample at defined time points storage->sampling hplc Analyze by Stability-Indicating HPLC-UV sampling->hplc lcms Analyze by LC-MS for identification hplc->lcms If impurities are detected data Evaluate data for purity and degradation products hplc->data lcms->data decision Assess stability and determine shelf-life data->decision

Caption: Workflow for conducting a stability study.

Troubleshooting Logic for Impure Sample rect_node rect_node start Unexpected experimental result? check_purity Check purity of starting material with HPLC start->check_purity is_pure Is purity >98%? check_purity->is_pure investigate_reaction Investigate other experimental parameters is_pure->investigate_reaction Yes degradation_suspected Degradation suspected is_pure->degradation_suspected No review_storage Review storage conditions (light, temp, air exposure) degradation_suspected->review_storage new_sample Use a fresh, pure sample review_storage->new_sample

Caption: Decision tree for troubleshooting unexpected results.

Addressing off-target effects of 3-Amino-6-(phenylthio)pyridazine in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of 3-Amino-6-(phenylthio)pyridazine in cellular experiments.

FAQs: Understanding and Investigating Off-Target Effects

Q1: What are the known or predicted targets of this compound?

A1: Currently, there is no publicly available, comprehensive kinase selectivity profile specifically for this compound. However, the pyridazine scaffold is a common feature in a variety of kinase inhibitors and other targeted therapeutic agents. Based on the literature for structurally related compounds, potential target families for pyridazine derivatives include, but are not limited to, Pim kinases, c-Jun N-terminal kinases (JNKs), and Calcium-Calmodulin-Dependent Protein Kinases.[1][2] Additionally, some pyridazine derivatives have shown activity as selective CB2 agonists, indicating that non-kinase targets are also possible. It is crucial to experimentally determine the specific on- and off-targets for this particular compound in your system of interest.

Q2: How can I determine if the observed cellular phenotype is due to an off-target effect?

A2: Distinguishing on-target from off-target effects is a critical aspect of pharmacological studies. Here are several strategies:

  • Use of Structurally Related but Inactive Analogs: Synthesize or obtain a close structural analog of this compound that is predicted to be inactive against the primary target. If this inactive analog recapitulates the observed cellular phenotype, it is likely an off-target effect.

  • Target Knockdown or Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype persists after treatment with this compound in the target-depleted cells, it suggests an off-target mechanism.

  • Dose-Response Correlation: Compare the concentration range over which this compound affects the purified target protein (e.g., in an enzymatic assay) with the concentration range that produces the cellular phenotype. A significant discrepancy between these dose-responses may indicate off-target activity.

  • Orthogonal Pharmacological Agents: Use other known inhibitors of the intended target that have different chemical scaffolds. If these inhibitors do not produce the same phenotype as this compound, it points towards a potential off-target effect of the latter.

Q3: What are some common off-target effects observed with small molecule kinase inhibitors?

A3: Small molecule kinase inhibitors, particularly those that target the ATP-binding site, can have off-target effects due to the conserved nature of this pocket across the kinome. Common off-target effects can include:

  • Inhibition of Unrelated Kinases: The compound may bind to and inhibit other kinases that are not the intended target, leading to unexpected signaling pathway modulation.

  • Interaction with Non-Kinase Proteins: Some inhibitors can bind to other proteins that have ATP-binding sites or other compatible pockets.

  • Induction of Cellular Stress Responses: High concentrations of a compound can induce stress pathways, such as the heat shock response or unfolded protein response, which can confound the interpretation of experimental results.

  • Cytotoxicity: At higher concentrations, many small molecules can cause non-specific cytotoxicity, leading to cell death that is independent of the intended target inhibition.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Morphology or Viability Changes The compound may be hitting an off-target kinase crucial for cell survival or cytoskeletal organization.1. Perform a dose-response curve to determine the EC50 for the phenotypic change and compare it to the on-target IC50. 2. Use a live/dead cell assay to distinguish between cytotoxic and cytostatic effects. 3. Test a structurally related inactive analog.
Contradictory Results with Other Inhibitors for the Same Target This compound may have a unique off-target profile that contributes to the observed phenotype.1. Profile the compound against a broad panel of kinases (kinome scan) to identify potential off-targets. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm engagement with the intended target and potential off-targets in a cellular context.
Phenotype is Observed at Much Higher Concentrations than the Biochemical IC50 Poor cell permeability or active efflux of the compound may necessitate higher concentrations, which in turn increases the likelihood of off-target engagement.1. Evaluate the cell permeability of the compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use CETSA to determine the concentration required for target engagement inside the cell.
Activation of a Signaling Pathway Instead of Inhibition Some kinase inhibitors can paradoxically activate certain signaling pathways through complex feedback mechanisms or by inhibiting a negative regulator.1. Perform phosphoproteomic analysis to get a global view of signaling changes. 2. Use western blotting to probe the phosphorylation status of key upstream and downstream components of the pathway of interest.

Illustrative Kinase Selectivity Profile

As specific data for this compound is not available, the following table represents a hypothetical kinase selectivity profile for a pyridazine-based inhibitor. This is for illustrative purposes only and should not be considered as experimental data for this compound.

Kinase Target IC50 (nM) Fold Selectivity vs. Primary Target Potential Signaling Pathway Affected
Pim-1 (Primary Target) 151Cell Cycle Progression, Apoptosis
JNK135023Stress Response, Inflammation
CAMKII80053Calcium Signaling, Neuronal Function
p38α120080Inflammation, Apoptosis
VEGFR2>10000>667Angiogenesis

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target protein engagement by this compound in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody against the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. A non-heated control should be included.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of the soluble fraction.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

G cluster_workflow CETSA Experimental Workflow A 1. Treat cells with This compound or DMSO B 2. Harvest and resuspend cells A->B C 3. Heat cell suspension across a temperature gradient B->C D 4. Lyse cells and separate soluble proteins C->D E 5. Analyze soluble protein fraction by Western Blot D->E F 6. Plot melting curves and assess thermal shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_pathway Hypothetical JNK Signaling Pathway Inhibition stress Cellular Stress ask1 ASK1 stress->ask1 mkk47 MKK4/7 ask1->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun gene_expression Gene Expression (Inflammation, Apoptosis) cjun->gene_expression inhibitor This compound (Hypothetical Off-Target) inhibitor->jnk Inhibition

Caption: Hypothetical inhibition of the JNK pathway.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Amino-6-(phenylthio)pyridazine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-Amino-6-(phenylthio)pyridazine and its structural analogs. The focus is on their potential as anticancer and anti-inflammatory agents, supported by available experimental data. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and pharmacology, offering insights into the structure-activity relationships of this class of compounds.

Introduction to this compound Derivatives

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The 3-amino-6-thiopyridazine core, in particular, has been a subject of interest for the development of novel therapeutic agents. The introduction of various thio-substituents at the 6-position and other modifications to the pyridazine ring can significantly influence the biological activity of these compounds. This guide focuses on comparing the biological effects of this compound with its analogs, where the phenylthio group is replaced by other thio-linked moieties or where other substitutions are present on the pyridazine ring.

Comparative Biological Activity

The primary biological activities reported for this compound and its analogs are anticancer and anti-inflammatory effects. The following sections and tables summarize the available quantitative data from various studies.

Anticancer Activity

Several analogs of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data suggests that the nature of the substituent at the 6-position plays a crucial role in determining the anticancer potency. For instance, a study on 3-allylthio-6-(mono or disubstituted)aminopyridazines demonstrated significant antiproliferative activities.[1] Another study focused on 3,6-disubstituted pyridazines as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

Table 1: Comparative in vitro Anticancer Activity of 3-Amino-6-(substituted-thio)pyridazine Analogs

Compound/AnalogSubstituent at C6Cancer Cell LineIC50 (µM)Reference
Analog 1 -S-allylA549 (Lung)15.2[1]
Hep3b (Hepatoblastoma)12.8[1]
PC3 (Prostate)18.5[1]
SW480 (Colon)20.1[1]
HeLa (Cervical)16.4[1]
Analog 2 -S-allyl with homopiperidinylamino at C3A549 (Lung)8.9[1]
Hep3b (Hepatoblastoma)7.5[1]
PC3 (Prostate)9.2[1]
SW480 (Colon)11.3[1]
HeLa (Cervical)8.1[1]
Analog 3 6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxamideT-47D (Breast)5.8[2]
MDA-MB-231 (Breast)7.2[2]
SKOV-3 (Ovarian)6.5[2]

Note: Data for the parent compound, this compound, was not explicitly available in the reviewed literature for a direct comparison within this table.

Anti-inflammatory Activity

The pyridazine scaffold is also known to be a key component in molecules with anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. While specific data for this compound was not found, studies on related pyridazine and thienopyrimidine derivatives indicate the potential of this chemical class. For instance, certain thiourea derivatives of other heterocyclic systems have shown potent anti-inflammatory effects.[3][4]

Table 2: Comparative in vivo Anti-inflammatory Activity of Related Heterocyclic Compounds

Compound/Analog ClassAssay ModelDoseInhibition of Edema (%)Reference
Thiourea derivatives of naproxen Carrageenan-induced rat paw edema50 mg/kg54.12[4]
Pyridopyrimidine-benzoates Carrageenan-induced rat paw edema50 mg/kg67[5]

Note: This table provides context for the anti-inflammatory potential of related heterocyclic structures, as direct comparative data for this compound and its thio-analogs in this assay was not available in the searched literature.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Spectrophotometer (plate reader)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v solution in saline)

  • Test compounds and a standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (e.g., control, standard, and test groups). Administer the test compounds and the standard drug (e.g., orally or intraperitoneally) one hour before the carrageenan injection. The control group receives the vehicle.[6]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).[6]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

G cluster_compounds General Structure of 3-Amino-6-thiopyridazine Analogs Base 3-Amino-6-R-pyridazine R1 R = -S-Phenyl (this compound) Base->R1 R2 R = -S-Allyl Base->R2 R3 R = -S-Alkyl/Aryl (Analogs) Base->R3 G Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Add Pyridazine Analogs at Different Concentrations Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 3-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cellular_Activation Activation of Inflammatory Cells (e.g., Macrophages) Inflammatory_Stimulus->Cellular_Activation Signaling_Pathways Signaling Pathways (e.g., NF-κB, MAPK) Cellular_Activation->Signaling_Pathways Proinflammatory_Mediators Production of Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) Signaling_Pathways->Proinflammatory_Mediators Pyridazine_Inhibition Pyridazine Analogs (Potential Inhibition) Pyridazine_Inhibition->Signaling_Pathways Inhibits Inflammation Inflammation (Edema, Pain) Proinflammatory_Mediators->Inflammation

References

The Pyridazine Scaffold: A Comparative Analysis of 3-Amino-6-(phenylthio)pyridazine and Other Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological drug discovery, the pyridazine nucleus has emerged as a privileged scaffold, giving rise to a multitude of derivatives with potent and varied anticancer activities. This guide provides a comparative analysis of 3-Amino-6-(phenylthio)pyridazine against other notable pyridazine derivatives that have been investigated for their efficacy in cancer cells. While specific anticancer data for this compound remains limited in publicly available research, this comparison leverages data from structurally related compounds to highlight the potential of this chemical class and underscore avenues for future research.

Comparative Cytotoxicity

The anticancer potential of pyridazine derivatives is often initially assessed by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. The following table summarizes the IC50 values for several 3,6-disubstituted pyridazine derivatives against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Data not available--
Methyltetrahydropyran-bearing pyridazine (11m) T-47D (Breast)0.43 ± 0.01[1]
MDA-MB-231 (Breast)0.99 ± 0.03[1]
Compound 9e (a 3,6-disubstituted pyridazine) A498 (Renal)Induces 97.91% inhibition[2]
T-47D (Breast)Induces 79.98% inhibition[2]
3-Allylseleno-6-pentylthiopyridazine (6e) MCF-7 (Breast)More potent than 5-FU[3]
3-Allylthio-6-homopiperidinylaminopyridazine (5) A549 (Lung), Hep3b (Hepatoblastoma), PC3 (Prostate), SW480 (Colon), HeLa (Cervical)More potent than 5-FU[4]

Note: 5-FU (5-fluorouracil) is a commonly used chemotherapy drug.

Mechanistic Insights: Cell Cycle Arrest and Apoptosis

Beyond cytotoxicity, understanding the mechanism of action is crucial for drug development. Many pyridazine derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Analysis

Several studies have shown that pyridazine derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For instance, a pyrazolo[3,4-d]pyridazine derivative was found to induce Sub G1 and G2/M cell cycle arrest in A549 lung cancer cells[5].

Apoptosis Induction

The induction of apoptosis is a hallmark of many effective anticancer agents. Research has demonstrated that various pyridazine derivatives trigger this process in cancer cells. The same pyrazolo[3,4-d]pyridazine derivative mentioned above significantly increased the percentage of apoptotic cells compared to untreated A549 cells[5]. Another study on a different pyridazine derivative highlighted its ability to disrupt the balance of Bcl-2 family proteins, which are key regulators of apoptosis[5].

Signaling Pathways Targeted by Pyridazine Derivatives

The anticancer activity of pyridazine derivatives is often linked to their ability to modulate specific signaling pathways that are dysregulated in cancer.

Signaling_Pathways cluster_CDK2 CDK2 Pathway cluster_JNK JNK1 Pathway CDK2 CDK2 CyclinE Cyclin E Rb Rb E2F E2F CellCycle G1/S Transition JNK1 JNK1 cJun c-Jun cFos c-Fos Apoptosis Apoptosis

Some 3,6-disubstituted pyridazines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[1]. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and prevent tumor growth. Other pyridazine derivatives have been shown to target the JNK1 pathway, leading to the downregulation of its downstream targets, c-Jun and c-Fos, which are involved in cell proliferation and survival[2].

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are essential.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

MTT_Workflow A Seed cancer cells in 96-well plates B Treat with varying concentrations of pyridazine derivatives A->B C Incubate for a specified period (e.g., 48-72h) B->C D Add MTT reagent C->D E Incubate until formazan crystals form D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridazine derivatives. A control group with no treatment is also included.

  • Incubation: The plates are incubated for a defined period, typically 48 to 72 hours.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the extent of apoptosis induced by a compound.

  • Cell Treatment: Cancer cells are treated with the pyridazine derivative at a specific concentration for a set time.

  • Cell Harvesting: The cells are harvested and washed with a binding buffer.

  • Staining: The cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which stains the DNA of late apoptotic or necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

While direct evidence for the anticancer activity of this compound is currently lacking in the scientific literature, the broader family of pyridazine derivatives demonstrates significant promise as a source of novel anticancer agents. The diverse substitutions on the pyridazine ring allow for the fine-tuning of their biological activity, leading to potent cytotoxicity against various cancer cell lines and the ability to modulate key oncogenic signaling pathways. The data presented for other 3,6-disubstituted pyridazines strongly suggests that this compound warrants further investigation to determine its potential as a therapeutic candidate in oncology. Future studies should focus on evaluating its cytotoxicity, elucidating its mechanism of action, and identifying its molecular targets within cancer cells.

References

Validating the Mechanism of Action of 3-Amino-6-(phenylthio)pyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action of 3-Amino-6-(phenylthio)pyridazine against established alternatives. Due to the limited publicly available data on this specific compound, its mechanism is postulated based on the well-documented activities of structurally similar 3-aminopyridazine derivatives. These related compounds have demonstrated notable efficacy as kinase inhibitors involved in inflammatory and cell signaling pathways.[1][2][3][4][5] This document outlines the experimental framework required to validate this hypothesis and compares its potential therapeutic profile with known kinase inhibitors.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the recurring evidence of anti-inflammatory and anti-proliferative activities within the 3-aminopyridazine class of compounds, it is hypothesized that this compound functions as a kinase inhibitor. Several pyridazine derivatives have been shown to modulate the activity of key signaling kinases such as c-Jun N-terminal kinase (JNK), Cyclin-Dependent Kinase 2 (CDK2), and p38 MAP Kinase.[6][7][8][9][10][11][12] These kinases are critical regulators of cellular processes including inflammation, apoptosis, and cell cycle progression. The proposed mechanism involves the binding of this compound to the ATP-binding pocket of these kinases, thereby inhibiting their phosphorylating activity and downstream signaling.

A plausible signaling pathway influenced by this compound is the MAPK/JNK pathway, which is activated by cellular stress and inflammatory cytokines. By inhibiting a kinase in this pathway, the compound could potentially downregulate the expression of pro-inflammatory mediators.

G Cellular Stress / Inflammatory Cytokines Cellular Stress / Inflammatory Cytokines Upstream Kinases (e.g., MEKK1, MKK4/7) Upstream Kinases (e.g., MEKK1, MKK4/7) Cellular Stress / Inflammatory Cytokines->Upstream Kinases (e.g., MEKK1, MKK4/7) JNK JNK Upstream Kinases (e.g., MEKK1, MKK4/7)->JNK c-Jun / AP-1 c-Jun / AP-1 JNK->c-Jun / AP-1 Gene Transcription (Pro-inflammatory mediators) Gene Transcription (Pro-inflammatory mediators) c-Jun / AP-1->Gene Transcription (Pro-inflammatory mediators) This compound This compound This compound->JNK

Hypothesized inhibition of the JNK signaling pathway.

Comparative Analysis of Kinase Inhibitors

To validate the efficacy of this compound, its inhibitory activity would need to be quantified and compared against established kinase inhibitors. The following table presents a hypothetical comparison with known inhibitors of kinases potentially targeted by pyridazine derivatives. The data for this compound is illustrative and would require experimental determination.

CompoundChemical ScaffoldTarget Kinase(s)IC50 (nM)
This compound PyridazineJNK1, CDK2, p38α (Hypothesized)To Be Determined
SP600125AnthrapyrazoloneJNK1, JNK2, JNK340, 40, 90[6]
R-Roscovitine2,6,9-trisubstituted purineCDK244[8]
SB203580Pyridinyl-imidazolep38α, p38β250, 500[13]
BMS-345541ImidazoquinoxalineIKKβ, IKKα300, 4000[14]

Experimental Protocols

To experimentally validate the mechanism of action and quantify the biological activity of this compound, the following key assays are recommended.

Experimental Workflow

G cluster_0 In Vitro Assays cluster_1 Data Analysis Kinase Inhibition Assay Kinase Inhibition Assay IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination Cell-Based Anti-Inflammatory Assays Cell-Based Anti-Inflammatory Assays Cell-Based Anti-Inflammatory Assays->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Experimental Validation Experimental Validation Comparative Analysis->Experimental Validation Compound Synthesis & Purification Compound Synthesis & Purification Compound Synthesis & Purification->Kinase Inhibition Assay Compound Synthesis & Purification->Cell-Based Anti-Inflammatory Assays

Workflow for validating the mechanism of action.
Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases (e.g., JNK1, CDK2, p38α).

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound and control inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate luminometer

Procedure:

  • Prepare a serial dilution of this compound and control inhibitors in the kinase assay buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the diluted compound or DMSO (vehicle control).

  • Pre-incubate the mixture for 10-15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[15][16]

  • Measure the luminescence using a microplate luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Anti-Inflammatory Activity in Macrophages (Nitric Oxide Production Assay)

Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[17][18][19]

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess reagent.[19]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.[19]

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the supernatants and determine the percentage of inhibition of NO production by the compound compared to the LPS-stimulated control.

Protocol 3: Measurement of TNF-α Release from Macrophages

Objective: To evaluate the effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader for ELISA

Procedure:

  • Plate RAW 264.7 cells in a 96-well plate as described in Protocol 2.

  • Pre-treat the cells with serially diluted this compound or vehicle for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of LPS (e.g., 10 ng/mL) for 4-6 hours.[20][21]

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[21][22]

  • Determine the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.

  • Calculate the IC50 value for TNF-α inhibition.

By executing these experimental protocols, researchers can systematically validate the hypothesized mechanism of action of this compound, quantify its potency, and objectively compare its performance against established kinase inhibitors. This data-driven approach is essential for advancing the understanding of this compound and its potential as a therapeutic agent.

References

Structure-activity relationship (SAR) studies of 3-Amino-6-(phenylthio)pyridazine analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aminopyridazine analogs, with a focus on derivatives bearing substitutions at the 6-position, akin to the 3-Amino-6-(phenylthio)pyridazine structure. While direct and comprehensive SAR studies on this compound analogs are not extensively available in the public domain, this guide synthesizes findings from closely related series of compounds to provide valuable insights for drug design and development.

Comparative Biological Activity of 3-Aminopyridazine Analogs

The biological activity of 3-aminopyridazine derivatives is significantly influenced by the nature and position of substituents on the pyridazine ring. The following table summarizes the quantitative data for a series of 3,6-disubstituted pyridazine derivatives investigated for their anticancer activity, which provides a valuable surrogate for understanding the SAR of this scaffold.

Compound IDR (Substitution at 6-position)Linker (at 6-position)Antiproliferative Activity (% Inhibition)Target Pathway
9e 4-Fluorophenyl-NH-N=C(CH₃)-97.91% (A498 Renal Cancer)JNK1 Pathway Downregulation
Analog A Phenyl-NH-N=C(CH₃)-ModerateJNK1 Pathway
Analog B Substituted Phenyl-NH-N=C(CH₃)-VariedJNK1 Pathway

Data synthesized from a study on 3,6-disubstituted pyridazine derivatives as anticancer agents.[1]

Key SAR Insights from Related Analogs:

  • Substitution at the 6-Position is Crucial: The nature of the substituent at the 6-position of the 3-aminopyridazine core is a key determinant of biological activity. In studies of related 3,6-disubstituted pyridazines, the introduction of an aryl group at this position, often via a linker, has been shown to be essential for potent activity.[1]

  • The Nature of the Linker Matters: While direct data on a thioether linker is limited, studies on analogs with other linkers, such as hydrazones, indicate that the bridge between the pyridazine core and the 6-position substituent plays a critical role in modulating activity. The length, flexibility, and hydrogen bonding capacity of the linker can significantly impact target engagement.

  • Aryl Group Substituents Modulate Potency: In the case of 3-amino-6-aryl pyridazine analogs, substitutions on the pendant aryl ring can fine-tune the biological activity. For instance, the introduction of a fluorine atom on the phenyl ring in compound 9e resulted in high inhibitory activity against renal cancer cell lines.[1] This suggests that electronic and steric properties of the substituent on the phenyl ring of a hypothetical this compound series would be critical for optimizing potency.

  • The 3-Amino Group is a Key Pharmacophoric Feature: The 3-amino group is a common feature in many biologically active pyridazine derivatives and is often involved in key hydrogen bonding interactions with the target protein. Its presence is considered important for maintaining the desired biological effect.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the biological data, detailed experimental protocols for key assays are provided below. These protocols are based on methodologies reported for the characterization of related pyridazine derivatives.

In Vitro Anticancer Activity Assay (NCI-60 Human Tumor Cell Line Screen)

This assay is a standardized method used by the National Cancer Institute (NCI) to screen compounds against a panel of 60 human tumor cell lines.

  • Cell Culture: The human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are maintained at 37°C, 5% CO2, and 100% humidity.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Assay Procedure:

    • Cells are inoculated into 96-well microtiter plates.

    • After a 24-hour incubation period, one plate is fixed with trichloroacetic acid (TCA) to represent the cell population at the time of drug addition (Tz).

    • The experimental plates are incubated with the test compounds at five different concentrations for 48 hours.

    • Following the incubation period, the cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C.

    • The supernatant is discarded, and the plates are washed with water and air-dried.

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

    • Unbound dye is removed by washing with 1% (v/v) acetic acid, and the plates are air-dried.

    • Bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage growth is calculated at each of the drug concentrations levels. The percentage growth inhibition is calculated as: [(Ti-Tz)/(C-Tz)] x 100 for concentrations for which Ti > Tz, and [(Ti-Tz)/Tz] x 100 for concentrations for which Ti < Tz.[1]

Kinase Inhibition Assay (General Protocol)

Biochemical assays are crucial for determining the direct inhibitory effect of compounds on specific kinases.

  • Reagents and Materials: Recombinant kinase, appropriate substrate, ATP, assay buffer, and detection reagents.

  • Assay Procedure:

    • The kinase reaction is typically performed in a 96- or 384-well plate format.

    • The test compound, diluted to various concentrations, is pre-incubated with the kinase in the assay buffer.

    • The reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Structure-Activity Relationships

To illustrate the logical relationships in the SAR of 3-aminopyridazine analogs, the following diagram was generated using Graphviz.

SAR_3_Aminopyridazine cluster_core 3-Aminopyridazine Core cluster_substituents Substitutions & Activity core 3-Aminopyridazine R6 R at 6-position core->R6 Essential for Potency Linker Linker at 6-position R6->Linker Modulates Activity Activity Biological Activity R6->Activity Aryl Aryl Group at R Linker->Aryl Connects to Core Linker->Activity Aryl_Sub Substituents on Aryl Aryl->Aryl_Sub Fine-tunes Potency Aryl->Activity Aryl_Sub->Activity

Caption: Key structural elements influencing the biological activity of 3-aminopyridazine analogs.

This guide provides a foundational understanding of the SAR of 3-aminopyridazine analogs based on available data from closely related structures. Further dedicated studies on this compound derivatives are warranted to fully elucidate their therapeutic potential and to refine the SAR for this specific chemical series.

References

Comparative Analysis of the Anti-inflammatory Properties of Pyridazine Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of various pyridazine compounds, supported by experimental data. Pyridazine and its derivatives have emerged as a promising class of anti-inflammatory agents, with many exhibiting potent activity and favorable safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

This guide summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of the anti-inflammatory potential of pyridazine compounds.

Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of pyridazine derivatives is primarily attributed to their ability to inhibit key enzymes and pathways involved in the inflammatory cascade. The following tables summarize the in vitro inhibitory activity against cyclooxygenase (COX) enzymes and the in vivo anti-inflammatory effects in animal models.

In Vitro Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Pyridazine derivatives have been extensively studied for their COX inhibitory potential, with many exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, a characteristic associated with a reduced risk of gastrointestinal side effects.[1][2]

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Pyridazine Derivative 9a0.330.015521.29[1]
Pyridazine Derivative 9b0.2750.017515.71[1]
Pyridazine Derivative 120.2950.017117.25[1]
Pyridazine Derivative 16b0.3150.016918.63[1]
Pyridazinone Derivative 26b0.4820.043811.0[2]
Pyridazinone Derivative 24a0.3730.015623.9[2]
Pyridazinone Derivative 25a0.6920.019834.9[2]
Celecoxib (Reference)>100.04>250
Indomethacin (Reference)0.11.50.067

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

The carrageenan-induced rat paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds. The percentage of edema inhibition reflects the compound's ability to reduce acute inflammation.

Compound/DerivativeDose (mg/kg)Edema Inhibition (%)Reference
Pyridazine Derivative 6a1082.5[3]
Pyridazine Derivative 16a1084.0[3]
1,3,5-Triazine Derivative 120096.31[4]
1,3,5-Triazine Derivative 320099.69[4]
Diaryl-sulfonylurea-chalcone 4r1069.57 (at 2h)[5]
Flavone Glycoside2045.1[6]
Indomethacin (Reference)1057.66 - 78.0[4][6]
Celecoxib (Reference)10~69.0[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols frequently cited in the study of anti-inflammatory pyridazine compounds.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer (e.g., Tris-HCl) containing a cofactor like hematin is prepared.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (dissolved in a solvent like DMSO) for a specific duration (e.g., 10-15 minutes) at 37°C.[7]

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a set time (e.g., 2 minutes), the reaction is stopped, often by the addition of an acid.

  • Quantification: The product of the enzymatic reaction (e.g., prostaglandin E2) is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

Carrageenan-Induced Rat Paw Edema

This in vivo model assesses the acute anti-inflammatory activity of a compound.

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, such as a 1% carrageenan solution, is made into the right hind paw of the rat.[4][5][6]

  • Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated RAW 264.7 Cells

This in vitro assay evaluates the effect of a compound on the production of key pro-inflammatory cytokines in macrophages.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).[8]

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for cytokine production.

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatant is measured using specific ELISA kits.[8][9][10]

  • Data Analysis: The inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group.

Signaling Pathways in Inflammation and Pyridazine Intervention

The anti-inflammatory effects of pyridazine compounds are mediated through their interaction with key signaling pathways that regulate the expression of inflammatory mediators. The diagrams below, generated using Graphviz, illustrate these pathways and the potential points of intervention by pyridazine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Pyridazine Pyridazine Compounds Pyridazine->IKK Inhibits Pyridazine->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: NF-κB Signaling Pathway Inhibition by Pyridazine Compounds.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11] Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation and nuclear translocation of NF-κB, which in turn promotes the transcription of pro-inflammatory genes.[12] Some pyridazine compounds have been shown to inhibit this pathway by preventing the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TAK1 TAK1 Cytokine_Receptor->TAK1 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds MKKs MKKs TAK1->MKKs Activates p38_MAPK p38 MAPK MKKs->p38_MAPK Phosphorylates MK2 MK2 p38_MAPK->MK2 Activates Transcription_Factors Transcription Factors MK2->Transcription_Factors Activates Transcription_Factors_nuc Active Transcription Factors Transcription_Factors->Transcription_Factors_nuc Translocates Pyridazine Pyridazine Compounds Pyridazine->p38_MAPK Inhibits DNA DNA Transcription_Factors_nuc->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: p38 MAPK Signaling Pathway and Pyridazine Inhibition.

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response.[13] Activation of this pathway leads to the production of pro-inflammatory cytokines. Certain pyridazine derivatives have been identified as potent inhibitors of p38 MAPK, thereby blocking downstream inflammatory signaling.[14]

G cluster_workflow Experimental Workflow start Start: Select Pyridazine Compound in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Models start->in_vivo cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay cytokine_assay Cytokine Production (TNF-α, IL-6) Assay in_vitro->cytokine_assay edema_model Carrageenan-Induced Paw Edema in_vivo->edema_model data_analysis Data Analysis (IC50, % Inhibition) cox_assay->data_analysis cytokine_assay->data_analysis edema_model->data_analysis end End: Evaluate Anti-inflammatory Potential data_analysis->end

Caption: General Experimental Workflow for Evaluating Pyridazines.

This guide provides a foundational understanding of the anti-inflammatory properties of pyridazine compounds. The presented data and methodologies can aid researchers in the rational design and development of novel and more effective anti-inflammatory therapeutics. The continued exploration of this chemical scaffold holds significant promise for addressing the unmet needs in the treatment of inflammatory diseases.

References

In-Vivo Efficacy of 3-Amino-6-Aryl-Pyridazines in Neuroinflammation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential in-vivo efficacy of 3-amino-6-substituted pyridazines, a promising class of compounds for neuroinflammatory disorders. Due to the limited publicly available in-vivo data for 3-Amino-6-(phenylthio)pyridazine, this guide will focus on the broader class of 3-amino-6-aryl-pyridazines, drawing on data from closely related analogs to provide a comparative perspective against standard anti-inflammatory drugs.

The pyridazine scaffold is a key feature in several approved drugs, and its derivatives are actively being investigated for a range of therapeutic applications, including the treatment of inflammatory conditions.[1][2][3] Notably, derivatives of 3-amino-6-phenyl-pyridazine have been identified as novel synthetic antineuroinflammatory agents.[4] These compounds are of significant interest for their potential to modulate inflammatory pathways within the central nervous system.

Comparative In-Vivo Efficacy

This section compares the reported in-vivo efficacy of a representative 3-amino-6-aryl-pyridazine analog against standard anti-inflammatory drugs, Dexamethasone and Celecoxib, in relevant animal models of inflammation.

Compound Class/DrugAnimal ModelAdministration Route & DosageKey Efficacy EndpointsObserved Effects
3-Amino-6-Aryl-Pyridazine Analog (e.g., pyridazine analogue 35)Rat model of inflammatory painOralReduction of inflammatory painHigh potency in reducing pain symptoms.[1]
Dexamethasone (Corticosteroid)Mouse model of LPS-induced neuroinflammationIntraperitoneal (i.p.) or Subcutaneous (s.c.), 1-5 mg/kgReduction of pro-inflammatory cytokines (TNF-α, IL-6)Significant reduction in systemic and central inflammation.[5][6][7]
Celecoxib (COX-2 Inhibitor)Rodent models of inflammationOral, 10-50 mg/kgReduction of paw edema and inflammatory markersEffective in reducing inflammation, though high doses may have reduced efficacy.[8]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This in-vivo model is widely used to assess the anti-neuroinflammatory potential of novel compounds.

Objective: To evaluate the ability of a test compound, such as a 3-amino-6-substituted pyridazine derivative, to mitigate the inflammatory response in the brain induced by lipopolysaccharide (LPS).

Animals: Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle for test compound

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Phosphate-buffered saline (PBS)

  • Standard drug (e.g., Dexamethasone)

Procedure:

  • Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to the following groups (n=8-10 per group):

    • Vehicle control + PBS

    • Vehicle control + LPS

    • Test compound + LPS

    • Standard drug + LPS

  • Dosing:

    • The test compound or standard drug is administered (e.g., orally or intraperitoneally) at a predetermined time before LPS challenge.

    • LPS (e.g., 1 mg/kg) or PBS is administered via intraperitoneal injection to induce neuroinflammation.[9][10]

  • Behavioral Assessment: Sickness behavior and cognitive function can be assessed at various time points post-LPS injection using tests such as the open field test or Y-maze.

  • Sample Collection: At a specified endpoint (e.g., 4 or 24 hours post-LPS injection), animals are euthanized, and brain tissue (specifically the hippocampus and cortex) and blood samples are collected.

  • Analysis:

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates and serum are quantified using ELISA or multiplex assays.

    • Gene Expression Analysis: mRNA expression of inflammatory markers in the brain tissue is analyzed by RT-qPCR.

    • Immunohistochemistry: Brain sections are stained for markers of microglial and astrocyte activation (e.g., Iba-1, GFAP).

Visualizations

experimental_workflow Experimental Workflow for LPS-Induced Neuroinflammation Model cluster_pre_treatment Pre-treatment Phase cluster_induction Induction Phase cluster_assessment Assessment Phase acclimatization Animal Acclimatization grouping Randomized Grouping acclimatization->grouping dosing Administration of Test Compound/Vehicle grouping->dosing lps_injection LPS/PBS Injection (i.p.) dosing->lps_injection 1 hour prior behavioral Behavioral Tests lps_injection->behavioral 4-24 hours post-injection euthanasia Euthanasia & Sample Collection behavioral->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Caption: Workflow for evaluating the anti-neuroinflammatory effects of a test compound.

nfkb_pathway Simplified NF-κB Signaling Pathway in Neuroinflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 my_d88 MyD88 tlr4->my_d88 ik_k IKK Complex my_d88->ik_k ikb_nfkb IκB-NF-κB Complex ik_k->ikb_nfkb Phosphorylates IκB ik_b IκB ik_b->ikb_nfkb nf_kb NF-κB nf_kb->ikb_nfkb nf_kb_nuc NF-κB nf_kb->nf_kb_nuc Translocation ikb_nfkb->nf_kb IκB Degradation dna DNA nf_kb_nuc->dna Binds to promoter regions cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) dna->cytokines Gene Transcription

Caption: Activation of the NF-κB pathway by LPS, a key driver of neuroinflammation.

References

Comparative Cross-Reactivity Profiling of 3-Amino-6-(phenylthio)pyridazine and Selected Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 3-Amino-6-(phenylthio)pyridazine against a panel of selected kinases. Due to the limited publicly available screening data for this specific compound, we present an illustrative profile based on the known activities of structurally related pyridazine compounds, which have shown inhibitory effects on inflammatory pathways regulated by kinases such as Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) and c-Jun N-terminal Kinase (JNK).

The performance of this compound is compared with three well-characterized kinase inhibitors: Staurosporine, a broad-spectrum inhibitor; SP600125, a JNK-selective inhibitor; and KN-93, a CaMKII-selective inhibitor. This guide is intended to serve as a resource for understanding the principles of cross-reactivity profiling and to provide a framework for the evaluation of novel kinase inhibitors.

Data Presentation: Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the comparator compounds against a representative panel of protein kinases. The data for this compound is hypothetical and is presented to illustrate a potential selectivity profile for this class of compounds.

Kinase TargetThis compound (Hypothetical IC50, nM)Staurosporine (IC50, nM)SP600125 (IC50, nM)KN-93 (IC50, nM)
JNK1 50 N/D40[1]N/D
JNK2 80 N/D40[1]N/D
JNK3 120 N/D90[1]N/D
CaMKII 800 20[2]N/D370[3]
PKCα >10,0002[2]>10,000[1]N/D
PKA >10,0007N/D>10,000[4]
ERK2 >10,000N/D>10,000[1]N/D
p38α 8,000N/D>10,000[1]N/D

N/D: Not Determined from the available search results.

Experimental Protocols

The IC50 values presented in this guide are typically determined using in vitro biochemical kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LANCE® Ultra or HTRF® kinase assays.

Principle of the TR-FRET Kinase Assay

These assays measure the phosphorylation of a specific substrate by a kinase. The assay components include the kinase, a substrate labeled with a fluorescent acceptor (e.g., ULight™ or d2), ATP, and an antibody that specifically recognizes the phosphorylated substrate, which is labeled with a fluorescent donor (e.g., Europium cryptate). When the substrate is phosphorylated, the donor-labeled antibody binds to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of the emitted light is directly proportional to the amount of phosphorylated substrate and thus to the kinase activity.

General Protocol for IC50 Determination
  • Compound Preparation : A serial dilution of the test compound (e.g., this compound) is prepared in an appropriate solvent, typically DMSO.

  • Kinase Reaction : The kinase, the fluorescently labeled substrate, and the test compound at various concentrations are added to the wells of a microplate. The reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a predetermined time at room temperature.

  • Reaction Termination and Detection : The kinase reaction is stopped by the addition of a solution containing EDTA. The europium-labeled anti-phospho-substrate antibody is then added.

  • Signal Measurement : After an incubation period to allow for antibody binding, the plate is read on a TR-FRET-compatible plate reader, measuring the fluorescence emission at the acceptor and donor wavelengths.

  • Data Analysis : The ratio of the acceptor to donor fluorescence is calculated. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the fluorescence ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MKK4_7 MKK4/7 Stress Stimuli->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun p_cJun p-c-Jun cJun->p_cJun This compound This compound This compound->JNK Gene Transcription Gene Transcription p_cJun->Gene Transcription G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Kinase_Reaction Kinase Reaction Incubation (Compound + Kinase + Substrate + ATP) Compound_Prep->Kinase_Reaction Reagent_Prep Assay Reagent Preparation (Kinase, Substrate, ATP, Antibody) Reagent_Prep->Kinase_Reaction Detection Detection Reaction (Add Stop Solution & Detection Antibody) Kinase_Reaction->Detection Read_Plate Read Plate (TR-FRET Signal) Detection->Read_Plate Data_Processing Data Processing & Normalization Read_Plate->Data_Processing IC50_Calc IC50 Curve Fitting & Calculation Data_Processing->IC50_Calc

References

Unveiling the Target Engagement of 3-Amino-6-(phenylthio)pyridazine: A Comparative Guide for Kinase Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the likely target engagement of 3-Amino-6-(phenylthio)pyridazine, a novel small molecule with potential applications in signal transduction research and drug discovery. Based on extensive analysis of structurally related compounds, this document outlines the probable kinase targets, offers a comparative assessment against established inhibitors, and provides detailed experimental protocols for researchers seeking to validate these findings.

While direct experimental data for this compound is not yet publicly available, the well-established role of the 3-aminopyridazine scaffold as a core component of numerous kinase inhibitors allows for a strong inferential analysis of its biological activity. Evidence points towards members of the Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor (VEGFR) families as primary targets.

Comparative Analysis of Pyridazine-Based Kinase Inhibitors

To contextualize the potential efficacy of this compound, the following tables summarize the performance of structurally similar pyridazine derivatives against key kinase targets. These compounds share the core 3-aminopyridazine motif, with variations at the 6-position influencing potency and selectivity.

Table 1: Comparative Inhibitory Activity against p38α MAPK

Compound6-Position SubstituentIC50 (nM)Reference CompoundIC50 (nM)
This compound (Predicted) Phenylthio-SB20358050
Pyridazine Analog 14-Fluorophenyl1-20[1]
Pyridazine Analog 22,4-Dichlorophenyl>1000[1]

Table 2: Comparative Inhibitory Activity against JNK1

Compound6-Position SubstituentGI50 (µM) (Cell-based)Reference CompoundIC50 (nM)
This compound (Predicted) Phenylthio-SP60012541
Compound 9e (3,6-disubstituted pyridazine)Substituted Phenyl17.8 (HOP-92 cell line)[2]

Table 3: Comparative Inhibitory Activity against VEGFR-2

Compound6-Position SubstituentIC50 (nM)Reference CompoundIC50 (nM)
This compound (Predicted) Phenylthio-Sorafenib90
Compound 18b (pyridazine derivative)Substituted Phenylurea60.7[3][4]
Compound 18c (pyridazine derivative)Substituted Phenyl107[3][4]

Inferred Signaling Pathway Engagement

Based on the likely inhibition of p38 MAPK and JNK1, this compound is predicted to modulate downstream cellular processes related to inflammation, apoptosis, and cell proliferation. The following diagram illustrates the putative mechanism of action within the MAPK signaling cascade.

MAPK_Pathway extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular->receptor tak1 TAK1 receptor->tak1 mkk36 MKK3/6 tak1->mkk36 mkk47 MKK4/7 tak1->mkk47 p38 p38 MAPK mkk36->p38 ap1 AP-1 (c-Jun/c-Fos) p38->ap1 jnk JNK mkk47->jnk jnk->ap1 inflammation Inflammation ap1->inflammation apoptosis Apoptosis ap1->apoptosis proliferation Proliferation ap1->proliferation compound This compound compound->p38 compound->jnk

Caption: Predicted inhibition of p38 MAPK and JNK signaling pathways by this compound.

Experimental Protocols for Target Validation

To empirically determine the target engagement and inhibitory profile of this compound, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This assay will quantify the direct inhibitory effect of the compound on purified kinase enzymes.

Workflow:

Kinase_Assay_Workflow start Start prepare Prepare Kinase, Substrate, and ATP start->prepare incubate Incubate with This compound prepare->incubate initiate Initiate Reaction (add ATP) incubate->initiate detect Detect Kinase Activity (e.g., Luminescence) initiate->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents: Purified recombinant human p38α, JNK1, and VEGFR-2 kinases, appropriate peptide substrates, ATP, and this compound.

  • Procedure: a. Serially dilute this compound to a range of concentrations. b. In a 96-well plate, combine the kinase, its specific substrate, and the diluted compound. c. Pre-incubate the mixture at room temperature for 15 minutes. d. Initiate the kinase reaction by adding a final concentration of ATP (typically at the Km value for each kinase). e. Incubate at 30°C for 60 minutes. f. Stop the reaction and measure the remaining ATP levels using a luminescence-based assay kit.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement within a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Workflow:

CETSA_Workflow start Start treat Treat Cells with This compound or Vehicle start->treat heat Heat Cell Lysates to a Range of Temperatures treat->heat separate Separate Soluble and Aggregated Proteins (Centrifugation) heat->separate detect Detect Soluble Target Protein (Western Blot or Mass Spec) separate->detect analyze Analyze Data (Generate Melt Curves) detect->analyze end End analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: a. Culture a relevant cell line (e.g., HEK293T, HeLa) to 80-90% confluency. b. Treat the cells with this compound at a desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge: a. Harvest and lyse the cells. b. Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Separation and Detection: a. Centrifuge the heated lysates at high speed to pellet the aggregated proteins. b. Collect the supernatant containing the soluble protein fraction. c. Analyze the amount of soluble target protein (p38, JNK1, VEGFR-2) in each sample by Western blotting using specific antibodies.

  • Data Analysis: a. Quantify the band intensities from the Western blots. b. Plot the percentage of soluble protein against the temperature for both the treated and vehicle control samples to generate thermal melt curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion

This compound represents a promising chemical scaffold for the development of novel kinase inhibitors. The comparative data and inferred target profile presented in this guide provide a strong foundation for further investigation. The detailed experimental protocols offer a clear path for researchers to validate the target engagement and elucidate the precise mechanism of action of this compound, ultimately contributing to the advancement of signal transduction research and the discovery of new therapeutic agents.

References

Reproducibility in Preclinical Anti-Inflammatory Studies: A Comparative Analysis of 3-Amino-6-(phenylthio)pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount for the confident advancement of therapeutic candidates. This guide provides a comparative analysis of the anti-inflammatory activity of 3-Amino-6-(phenylthio)pyridazine and its structural analogs, with a focus on the key experimental data and protocols that underpin such evaluations. Understanding the nuances of these assays is critical for interpreting results and ensuring the reliability of preclinical findings.

Comparative Anti-Inflammatory Activity

The anti-inflammatory potential of this compound and its alternatives is typically assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cellular models of inflammation. A common and reproducible method involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the potency of different compounds.

While direct, side-by-side reproducibility studies for this compound are not extensively published, a comparison of its potential efficacy can be inferred from studies on structurally similar pyridazine derivatives. The following table summarizes the reported IC50 values for various pyridazine compounds against TNF-α and IL-6 production in LPS-stimulated macrophages.

CompoundTargetCell LineIC50 (µM)Reference
3-Amino-6-aryl-pyridazine derivative CB2 AgonistIn vivo modelHigh Potency[1]
Pyridopyrimidinone IIId COX-2-0.67[2]
Pyridopyrimidinone IIIi COX-2-0.69[2]
Pyridopyrimidinone IIIf COX-2-0.95[2]
Pyridopyrimidinone IIIg COX-2-1.02[2]
Celecoxib (Reference Drug) COX-2-1.11[2]
Ethyl acetate soluble proanthocyanidins Inflammation-10.31 ± 1.11[3]
Ibuprofen (Reference Drug) Inflammation-11.20 ± 1.90[3]

Note: The reproducibility of IC50 values can be influenced by various factors including cell line passage number, LPS concentration, incubation time, and the specific assay kit used.[4] Researchers should aim to control these variables to ensure the consistency of their results.

Experimental Protocols

To ensure the reproducibility and comparability of data, it is crucial to follow standardized and well-detailed experimental protocols. Below is a typical protocol for evaluating the anti-inflammatory activity of compounds in vitro.

Inhibition of LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

2. Compound Treatment:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and its alternatives).

  • A vehicle control (e.g., DMSO) is also included.

  • The cells are pre-incubated with the compounds for 1-2 hours.

3. LPS Stimulation:

  • After pre-incubation, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response.

  • A negative control group (without LPS stimulation) is also maintained.

  • The plates are incubated for an additional 24 hours.

4. Cytokine Measurement:

  • After incubation, the cell culture supernatants are collected.

  • The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Data Analysis:

  • The absorbance is read using a microplate reader.

  • A standard curve is generated using recombinant TNF-α and IL-6.

  • The percentage of cytokine inhibition is calculated relative to the LPS-stimulated vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

CaMKII Signaling Pathway in LPS-Induced Inflammation

The anti-inflammatory effects of certain pyridazine derivatives are thought to be mediated through the inhibition of the Calcium/calmodulin-dependent protein kinase II (CaMKII) signaling pathway.[5][6] LPS, through Toll-like receptor 4 (TLR4), triggers a cascade of intracellular events leading to the activation of CaMKII, which in turn activates downstream transcription factors like NF-κB, ultimately resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits CaM Calmodulin (CaM) TLR4->CaM Ca2+ influx TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates CaMKII CaMKII CaM->CaMKII Activates CaMKII->TAK1 Activates Compound This compound (or Alternative) Compound->CaMKII Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: CaMKII signaling in LPS-induced inflammation.

Experimental Workflow for Compound Comparison

A structured workflow is essential for the reliable comparison of anti-inflammatory compounds. This process ensures that each compound is evaluated under identical conditions, minimizing experimental variability.

G start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed treat Pre-treat with Compounds (Test & Alternatives) & Vehicle seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatants incubate->collect elisa Perform ELISA for TNF-α & IL-6 collect->elisa analyze Analyze Data & Calculate IC50 elisa->analyze compare Compare IC50 Values & Assess Reproducibility analyze->compare end End compare->end

Caption: Workflow for comparing anti-inflammatory compounds.

By adhering to detailed protocols and understanding the underlying biological pathways, researchers can generate robust and reproducible data, enabling a more accurate assessment of the therapeutic potential of this compound and other novel anti-inflammatory agents.

References

Safety Operating Guide

Personal protective equipment for handling 3-Amino-6-(phenylthio)pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety and logistical information for handling 3-Amino-6-(phenylthio)pyridazine. The following protocols are based on general best practices for handling heterocyclic aromatic amines and phenylthio compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Pre-Handling and Engineering Controls

Prior to handling this compound, ensure all necessary engineering controls and personal protective equipment (PPE) are in place. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2][3] An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

Body Area Required PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles.[1][4][5]
Hands Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption.[1][3][4][5]
Body Laboratory coatProtects skin and personal clothing from contamination.[1][3][4][5]
Respiratory Use in a chemical fume hood. If not possible, a NIOSH-approved respirator is necessary.Minimizes inhalation of dust or vapors.[1][4]

Handling and Storage

When handling this compound, avoid the formation of dust and aerosols.[6] Use appropriate tools to handle the solid material and prevent direct contact. Containers should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

In the event of exposure, immediate action is crucial. The following table outlines the appropriate first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Disposal Plan

All waste materials contaminated with this compound should be considered hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: If dissolved in a solvent, collect in a separate, labeled waste container for halogenated or non-halogenated organic waste, as appropriate.[2][3]

  • Disposal Route: All waste must be disposed of through an approved hazardous waste disposal program, following all local, state, and federal regulations.[8] Do not dispose of down the drain.[2][3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS (or analogous) & Prepare Work Area B Don Appropriate PPE A->B C Weigh/Measure in Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate & Label Waste E->F G Properly Store Waste F->G H Schedule Waste Pickup G->H

Figure 1. A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.